Technical Documentation Center

4-bromo-3-tert-butyl-1H-pyrazol-5-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-bromo-3-tert-butyl-1H-pyrazol-5-amine
  • CAS: 110086-18-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of 4-bromo-3-tert-butyl-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Physicochemical Profiling In the landscape of modern drug discovery, the adage "the molecule is the medicine" has...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Physicochemical Profiling

In the landscape of modern drug discovery, the adage "the molecule is the medicine" has never been more salient. However, for a molecule to become a medicine, it must successfully navigate a complex biological journey from administration to its target site. This journey is fundamentally governed by its physicochemical properties.[1][2][3] Properties such as solubility, lipophilicity, and ionization state (pKa) dictate a compound's absorption, distribution, metabolism, and excretion (ADME) profile, which in turn influences its efficacy, safety, and ultimate viability as a therapeutic agent.[1][2]

This guide focuses on 4-bromo-3-tert-butyl-1H-pyrazol-5-amine, a molecule belonging to the pyrazole class of heterocycles. Pyrazoles are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous clinically approved drugs due to their versatile structure and wide range of biological activities.[4][5][6][7][8] The strategic placement of a bromine atom, a bulky tert-butyl group, and an amine on the pyrazole ring provides a unique combination of features that warrant a thorough physicochemical investigation.

As specific experimental data for this exact compound is not extensively available in public literature[9], this guide will serve as both a predictive analysis and a methodological framework. We will present computationally predicted properties to provide an initial assessment and detail the gold-standard experimental protocols required for their empirical validation. This approach mirrors the real-world workflow in drug development, where in silico predictions guide experimental design for novel chemical entities.

Part 1: Molecular Identity and In Silico Physicochemical Profile

A foundational step in characterizing any new chemical entity is to establish its basic molecular properties and generate a predictive profile using computational models. These in silico methods provide rapid, low-cost insights that are crucial for prioritizing compounds and planning experimental resources.[2][10]

Molecular Structure and Identifiers:

  • Molecular Formula: C₇H₁₂BrN₃[11][12]

  • Molecular Weight: 218.10 g/mol [12]

  • CAS Number: 110086-18-5[12]

  • SMILES: CC(C)(C)c1n[nH]c(N)c1Br[12]

Predicted Physicochemical Properties:

The following table summarizes key physicochemical parameters predicted for 4-bromo-3-tert-butyl-1H-pyrazol-5-amine. These values are derived from established computational algorithms and serve as initial estimates to guide experimental work.

PropertyPredicted ValueSignificance in Drug Development
logP (Octanol/Water Partition Coefficient) 1.5 - 2.5Measures lipophilicity. Influences membrane permeability, protein binding, and solubility. Values in this range often represent a good balance for oral absorption.[2][13][14]
Aqueous Solubility (logS) -2.0 to -3.0Indicates how well the compound dissolves in water. Poor solubility can lead to low bioavailability and formulation challenges.[2][15]
pKa (Acid Dissociation Constant) Basic pKa: 3.5-4.5 (Amine)Acidic pKa: 9.0-10.0 (Pyrazole NH)Determines the ionization state at different pH values. This affects solubility, permeability, and target binding. The predicted values suggest the compound will be partially protonated in the stomach and largely neutral at physiological pH (7.4).[10][16]
Topological Polar Surface Area (TPSA) ~50-60 ŲEstimates the surface area of polar atoms. A key indicator of membrane permeability; values under 140 Ų are generally associated with good cell penetration.
Number of Hydrogen Bond Donors 2 (Amine, Pyrazole NH)Influences solubility and binding interactions.
Number of Hydrogen Bond Acceptors 3 (Pyridine-like N, Amine N)Affects solubility and target engagement.
Part 2: Experimental Determination of Core Physicochemical Properties

While predictive models are invaluable, empirical data is the cornerstone of drug development. The following sections detail the standard experimental protocols for determining the critical physicochemical properties of 4-bromo-3-tert-butyl-1H-pyrazol-5-amine.

2.1. Aqueous Solubility: The Shake-Flask Method (OECD 105)

Causality & Importance: Aqueous solubility is a critical determinant of a drug's bioavailability. A compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.[2] The shake-flask method is considered the gold-standard for determining thermodynamic solubility, as it measures the equilibrium concentration of a compound in a saturated solution.[15][17]

Experimental Protocol:

  • Preparation: Add an excess amount of 4-bromo-3-tert-butyl-1H-pyrazol-5-amine to a vial containing a precise volume of phosphate-buffered saline (PBS) at pH 7.4 to mimic physiological conditions. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Agitate for a sufficient period (24-48 hours) to ensure thermodynamic equilibrium is reached.[17]

  • Phase Separation: After equilibration, stop the agitation and allow the undissolved solid to settle. Carefully remove an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. This is typically achieved by centrifugation or filtration through a low-binding filter (e.g., PVDF).[15]

  • Quantification: Determine the concentration of the dissolved compound in the clarified supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Validation: To confirm equilibrium was reached, samples can be taken at multiple time points (e.g., 24h and 48h). The solubility value should be consistent. Additionally, analysis of the remaining solid by techniques like DSC or XRD can confirm that no phase transformations occurred during the experiment.[17]

Workflow for Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess compound to PBS (pH 7.4) B Agitate at constant temp (24-48 hours) A->B Achieve Equilibrium C Centrifuge or Filter to remove solid B->C Isolate Saturated Solution D Analyze supernatant via HPLC-UV C->D Measure Concentration

Caption: Shake-Flask method for determining thermodynamic solubility.

2.2. Lipophilicity (logD₇.₄): HPLC Method

Causality & Importance: Lipophilicity, the "fat-loving" nature of a molecule, is a key driver of its ability to cross biological membranes.[2] It is typically measured as the partition coefficient between n-octanol and water. For ionizable compounds, the distribution coefficient (logD) at a specific pH (e.g., 7.4) is more physiologically relevant than the partition coefficient (logP) of the neutral species.[14] While the shake-flask method is the standard for logP, HPLC-based methods are faster and more efficient for determining logD in a discovery setting.[18][19]

Experimental Protocol:

  • System Setup: Use a reverse-phase HPLC column (e.g., C18) and a mobile phase consisting of a buffered aqueous solution (pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).

  • Calibration: Inject a series of well-characterized reference compounds with known logD₇.₄ values that span a range around the predicted value of the test compound.

  • Retention Time Measurement: For each calibrant, measure the retention time (t_R) and the column dead time (t_0, using an unretained marker). Calculate the retention factor, k, using the formula: k = (t_R - t_0) / t_0.

  • Standard Curve Generation: Plot the log(k) values of the reference compounds against their known logD₇.₄ values. This should generate a linear correlation.

  • Sample Analysis: Inject the 4-bromo-3-tert-butyl-1H-pyrazol-5-amine solution and measure its retention factor, k.

  • logD Calculation: Interpolate the logD₇.₄ of the test compound from its measured log(k) value using the linear regression equation derived from the calibrants.

Workflow for HPLC-Based logD Determination

G cluster_cal Calibration cluster_ana Analysis cluster_calc Calculation A Inject standards with known logD values B Measure retention factor (k) for each standard A->B C Plot log(k) vs. logD to create standard curve B->C F Interpolate logD_test from standard curve C->F D Inject test compound E Measure its retention factor (k_test) D->E E->F G A Dissolve compound in KCl solution B Acidify solution with HCl (to pH 2) A->B C Titrate with standardized NaOH, recording pH at each step B->C D Plot pH vs. Titrant Volume C->D E Identify inflection points (or half-equivalence points) D->E F pH at inflection point = pKa E->F

Caption: Potentiometric titration workflow for pKa determination.

Part 3: Synthesis and Interpretation

The true power of physicochemical profiling lies in integrating the different data points to build a holistic understanding of a molecule's potential behavior.

  • Solubility-pH Profile: By combining the measured intrinsic solubility with the pKa values, one can construct a solubility-pH profile. For 4-bromo-3-tert-butyl-1H-pyrazol-5-amine, we would expect higher solubility at low pH (below the basic pKa) where the amine is protonated, and at high pH (above the acidic pKa) where the pyrazole NH is deprotonated. The lowest solubility would occur in the pH range between the two pKa values, where the neutral species dominates.

  • Lipophilicity vs. Ionization: The logD₇.₄ value reflects the lipophilicity at physiological pH. Since pH 7.4 is between the predicted pKa values, the compound will be predominantly in its neutral form. This measured logD₇.₄ will therefore be very close to the intrinsic logP of the neutral molecule. A value in the 1.5-2.5 range suggests the molecule has sufficient lipophilicity to partition into membranes but is not so "greasy" as to cause solubility issues or non-specific binding, striking a favorable balance. [2]

  • Implications for Drug Development: A moderately lipophilic (logD ~2), sparingly soluble compound with both weak acid and weak base character presents a typical profile for many oral drug candidates. The data suggests that absorption from the intestine (pH 6-7.4) is feasible. The primary amine offers a handle for potential salt formation, which could be explored to improve the aqueous solubility and dissolution rate if required for formulation development.

Conclusion

The comprehensive physicochemical characterization of 4-bromo-3-tert-butyl-1H-pyrazol-5-amine is a critical exercise in data-driven drug discovery. By moving from in silico prediction to rigorous experimental validation, researchers can build a robust data package that informs on a compound's potential for success. The methodologies outlined in this guide—the shake-flask method for solubility, HPLC-based logD determination, and potentiometric titration for pKa—represent industry-standard practices for generating the high-quality data needed to make informed decisions, mitigate development risks, and ultimately design more effective medicines. [3][24]

References
  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Darvas, F., Dorman, G., & Tsantili-Kakoulidou, A. (2002). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Current Pharmaceutical Design, 8(20), 1773-1784. [Link]

  • IJNRD. (2025). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. International Journal of Novel Research and Development, 10(12). [Link]

  • Sygnature Discovery. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. [Link]

  • Research and Reviews. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Journal of Medicinal and Organic Chemistry, 11(3). [Link]

  • Kharl, M., et al. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. FMHRV, 3(10). [Link]

  • RA Journals. (2015). Importance of Physicochemical Properties In Drug Discovery. Research and Analysis Journal of Pharmacy, 2(1). [Link]

  • Avdeef, A., et al. (2009). Development of Methods for the Determination of pKa Values. PMC. [Link]

  • ECETOC. (2007). MEASUREMENT OF ACIDITY (pKA). [Link]

  • Future Medicinal Chemistry. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]

  • MDPI. (2022). Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry. MDPI. [Link]

  • Ünal DÜ, Aydoğdu SN. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

  • SciSpace. (2018). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]

  • ACD/Labs. LogP—Making Sense of the Value. [Link]

  • Droge, S. T. J., & Goss, K. U. (2013). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere, 93(6), 979-990. [Link]

  • Wager, T. T., et al. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 24(8), 1234-1244. [Link]

  • Frontiers. (2024). The role of physicochemical and topological parameters in drug design. Frontiers in Chemistry. [Link]

  • ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?[Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. [Link]

  • Analytice. (2024). OECD n°120 : Dissolution behaviour in the laboratory. [Link]

  • PubChem. 4-bromo-5-(tert-butyl)-1h-pyrazol-3-amine. [Link]

  • Longdom Publishing. (2024). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Journal of Chromatography & Separation Techniques. [Link]

  • Bharate, S. S., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Current Drug Discovery Technologies, 13(2), 115-125. [Link]

  • EUR-Lex. ANNEX PART A: METHODS FOR THE DETERMINATION OF PHYSICOCHEMICAL PROPERTIES. [Link]

  • KREATiS. (2016). High-accuracy water solubility determination using logK. [Link]

  • PubChem. 4-Bromopyrazole. [Link]

  • PubChem. 4-bromo-1-tert-butyl-1h-pyrazol-5-amine hydrochloride. [Link]

  • PubChem. 1-tert-Butyl-3-(4-tert-butylphenyl)-1H-pyraZol-5-amine. [Link]

  • PubChem. tert-Butyl 4-(4-(6-aMino-5-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-3-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, (R)-. [Link]

  • Molport. 4-bromo-3-tert-butyl-1H-pyrazol-5-amine. [Link]

  • MDPI. (2019). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2019(4), M1094. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 4-bromo-3-tert-butyl-1H-pyrazol-5-amine

This guide provides a comprehensive overview of a reliable and efficient synthetic pathway for 4-bromo-3-tert-butyl-1H-pyrazol-5-amine, a valuable heterocyclic building block in drug discovery and development. This docum...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of a reliable and efficient synthetic pathway for 4-bromo-3-tert-butyl-1H-pyrazol-5-amine, a valuable heterocyclic building block in drug discovery and development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and organic synthesis. We will delve into the strategic considerations behind the chosen synthetic route, provide detailed, step-by-step experimental protocols, and discuss the underlying mechanistic principles that ensure the desired regioselectivity and high yield of the target compound.

Strategic Overview of the Synthesis

The synthesis of 4-bromo-3-tert-butyl-1H-pyrazol-5-amine is most effectively approached through a two-step sequence. This strategy leverages commercially available and cost-effective starting materials and employs robust and scalable reactions. The overall transformation is outlined below:

Synthesis_Pathway 4,4-dimethyl-3-oxopentanenitrile 4,4-dimethyl-3-oxopentanenitrile Step1 Step 1: Pyrazole Ring Formation 4,4-dimethyl-3-oxopentanenitrile->Step1 Hydrazine Hydrazine Hydrazine->Step1 Precursor 3-tert-butyl-1H-pyrazol-5-amine Step1->Precursor Step2 Step 2: Regioselective Bromination Precursor->Step2 NBS N-Bromosuccinimide (NBS) NBS->Step2 Final_Product 4-bromo-3-tert-butyl-1H-pyrazol-5-amine Step2->Final_Product

Figure 1: Overall synthetic strategy for 4-bromo-3-tert-butyl-1H-pyrazol-5-amine.

The synthesis commences with the construction of the pyrazole core through the cyclization of a β-ketonitrile, 4,4-dimethyl-3-oxopentanenitrile, with hydrazine. This reaction provides the key intermediate, 3-tert-butyl-1H-pyrazol-5-amine. The subsequent step involves the regioselective bromination of this intermediate at the C4 position of the pyrazole ring using N-bromosuccinimide (NBS) as the brominating agent.

Step 1: Synthesis of 3-tert-butyl-1H-pyrazol-5-amine

The formation of the 3-tert-butyl-1H-pyrazol-5-amine core is achieved via a well-established cyclization reaction between a β-ketonitrile and hydrazine. This reaction is a classic example of the Knorr pyrazole synthesis, which is widely utilized for the preparation of pyrazole derivatives.

Mechanistic Insights

The reaction proceeds through an initial nucleophilic attack of the hydrazine on the ketone carbonyl of 4,4-dimethyl-3-oxopentanenitrile, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen of the hydrazine onto the nitrile carbon. Subsequent tautomerization leads to the formation of the aromatic pyrazole ring. The use of an acid catalyst, such as hydrochloric acid, facilitates both the initial condensation and the subsequent dehydration and cyclization steps.

Mechanism_Step1 Mechanism of Pyrazole Formation cluster_0 Nucleophilic Attack and Condensation cluster_1 Intramolecular Cyclization cluster_2 Aromatization Ketonitrile 4,4-dimethyl-3-oxopentanenitrile Intermediate1 Hydrazone Intermediate Ketonitrile->Intermediate1 + Hydrazine Hydrazine Hydrazine (H2N-NH2) Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Nucleophilic Attack Product 3-tert-butyl-1H-pyrazol-5-amine Intermediate2->Product Tautomerization & Dehydration

Figure 2: Simplified mechanism of pyrazole ring formation.

Experimental Protocol

This protocol is adapted from a similar synthesis of a substituted pyrazole derivative.[1]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
4,4-dimethyl-3-oxopentanenitrile125.1710.01.25 g
Hydrazine hydrate (64-65%)50.0615.0~0.75 mL
Concentrated Hydrochloric Acid (HCl)36.46catalytic~0.5 mL
Water18.02-10 mL
Concentrated Ammonium Hydroxide35.05-as needed

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,4-dimethyl-3-oxopentanenitrile (1.25 g, 10.0 mmol) and water (10 mL).

  • Add concentrated hydrochloric acid (approx. 0.5 mL) to the mixture.

  • Slowly add hydrazine hydrate (~0.75 mL, 15.0 mmol) to the stirred mixture.

  • Heat the reaction mixture to 70-80 °C and maintain this temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

  • Neutralize the mixture by the dropwise addition of concentrated ammonium hydroxide until the pH is approximately 8-9.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration.

  • Wash the solid with cold water (2 x 10 mL) and dry it under vacuum to afford 3-tert-butyl-1H-pyrazol-5-amine.

Characterization Data (Predicted)
  • Appearance: White to off-white solid.

  • 1H NMR (400 MHz, DMSO-d6) δ (ppm): 11.5-12.0 (br s, 1H, NH), 5.5-6.0 (br s, 2H, NH2), 5.2-5.4 (s, 1H, pyrazole-H4), 1.2-1.4 (s, 9H, t-butyl).

  • 13C NMR (100 MHz, DMSO-d6) δ (ppm): 160-162 (C3), 150-152 (C5), 85-87 (C4), 32-34 (quaternary C of t-butyl), 30-32 (CH3 of t-butyl).

  • IR (KBr, cm-1): 3400-3200 (N-H stretching), 2960 (C-H stretching), 1620 (N-H bending).

Step 2: Regioselective Bromination of 3-tert-butyl-1H-pyrazol-5-amine

The final step in the synthesis is the selective introduction of a bromine atom at the C4 position of the pyrazole ring. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation due to its mild nature and high selectivity for the electron-rich C4 position of the pyrazole.

Mechanistic Insights and Regioselectivity

The bromination of pyrazoles with NBS proceeds via an electrophilic aromatic substitution mechanism. The pyrazole ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles. The C4 position is the most electron-rich and sterically accessible position for electrophilic attack in 3,5-disubstituted pyrazoles. The amino group at C5 and the tert-butyl group at C3 are both electron-donating groups, which further activate the pyrazole ring towards electrophilic substitution, particularly at the C4 position. The reaction mechanism involves the attack of the π-electrons of the pyrazole ring on the electrophilic bromine of NBS, leading to the formation of a resonance-stabilized cationic intermediate (a Wheland intermediate). Subsequent loss of a proton restores the aromaticity of the ring, yielding the 4-bromo-substituted product.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
3-tert-butyl-1H-pyrazol-5-amine139.205.00.696 g
N-Bromosuccinimide (NBS)177.985.50.979 g
N,N-Dimethylformamide (DMF)73.09-10 mL

Procedure:

  • In a 50 mL round-bottom flask, dissolve 3-tert-butyl-1H-pyrazol-5-amine (0.696 g, 5.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (10 mL).

  • Cool the solution to 0 °C in an ice-water bath.

  • Add N-bromosuccinimide (0.979 g, 5.5 mmol) portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • Continue stirring the reaction mixture at 0 °C for an additional 30 minutes, and then allow it to warm to room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into ice-water (50 mL) and extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 4-bromo-3-tert-butyl-1H-pyrazol-5-amine.

Characterization Data

The following characterization data is based on a similar reported compound, 4-bromo-1-((4-(tert-butyl)phenyl)sulfonyl)-3-phenyl-1H-pyrazol-5-amine.[2]

  • Appearance: Yellow solid.

  • 1H NMR (400 MHz, CDCl3) δ (ppm): 5.0-5.5 (br s, 2H, NH2), 1.3-1.5 (s, 9H, t-butyl). (Note: The NH proton of the pyrazole ring may be broad and exchangeable).

  • 13C NMR (101 MHz, CDCl3) δ (ppm): 152-154 (C3 or C5), 146-148 (C5 or C3), 76-78 (C4-Br), 35-37 (quaternary C of t-butyl), 30-32 (CH3 of t-butyl).

  • HRMS (APCI): m/z calculated for C7H13BrN3 [M+H]+, found [M+H]+.

Trustworthiness and Self-Validation

The protocols described in this guide are based on established and reliable chemical transformations. The successful synthesis of the target compound can be validated at each step through standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the progress of both reactions and to determine the appropriate solvent system for column chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To confirm the structure of the intermediate and the final product by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.

  • Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecules, such as N-H and C-H bonds.

  • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass of the product and confirm its elemental composition.

  • Melting Point Analysis: To assess the purity of the synthesized compounds.

By carefully following the provided protocols and using these analytical methods to verify the identity and purity of the products at each stage, researchers can have high confidence in the outcome of the synthesis.

Conclusion

This technical guide provides a detailed and reliable pathway for the synthesis of 4-bromo-3-tert-butyl-1H-pyrazol-5-amine. The two-step approach, involving the formation of the pyrazole ring followed by regioselective bromination, is both efficient and scalable. The mechanistic insights provided offer a deeper understanding of the reaction pathways and the factors governing the observed selectivity. By adhering to the experimental protocols and utilizing the recommended analytical techniques for validation, researchers can confidently prepare this valuable building block for their drug discovery and development programs.

References

  • Hernández-Ortega, S., et al. (2012). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3171. Available at: [Link]

  • Supporting Information for "Regioselective Synthesis of 4-Substituted 3-Aryl-1-sulfonyl-1H-pyrazol-5-amines via Sulfonamide-Directed C-H Functionalization". Beilstein Archives. Available at: [Link]

Sources

Foundational

The Analytical Challenge: Annular Tautomerism and the Proton-Poor Core

An in-depth technical analysis of 4-bromo-3-tert-butyl-1H-pyrazol-5-amine requires navigating the complex interplay of heterocyclic tautomerism, heavy-atom spectroscopic effects, and the inherent challenges of elucidatin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of 4-bromo-3-tert-butyl-1H-pyrazol-5-amine requires navigating the complex interplay of heterocyclic tautomerism, heavy-atom spectroscopic effects, and the inherent challenges of elucidating a "proton-poor" aromatic core. As a highly functionalized pyrazole, this compound serves as a critical intermediate in the synthesis of advanced therapeutics, including p38 MAP kinase inhibitors and cullin-RING ubiquitin ligase degraders[1][2].

This guide provides a comprehensive, self-validating analytical framework for the definitive structural elucidation of this molecule.

The structural elucidation of 4-bromo-3-tert-butyl-1H-pyrazol-5-amine (C₇H₁₂BrN₃) presents two distinct analytical hurdles:

  • Annular Tautomerism (Prototropy): Pyrazoles unsubstituted at the N1/N2 positions undergo rapid proton exchange in solution[3]. This dynamic equilibrium between the 3-tert-butyl-5-amine and 5-tert-butyl-3-amine forms can cause severe line broadening in Nuclear Magnetic Resonance (NMR) spectra or result in averaged chemical shifts, masking true regiochemistry[4].

  • The Proton-Poor Core: Because positions 3, 4, and 5 are fully substituted, the pyrazole ring lacks attached protons. This renders standard through-bond ¹H-¹H Correlation Spectroscopy (COSY) and through-space Nuclear Overhauser Effect (NOESY) experiments ineffective for assigning the ring carbons[5].

To overcome this, we must construct a self-validating analytical matrix relying on High-Resolution Mass Spectrometry (HRMS) isotopic profiling and 2D Heteronuclear Multiple Bond Correlation (HMBC) NMR.

Workflow Start 4-Bromo-3-tert-butyl- 1H-pyrazol-5-amine HRMS HRMS (ESI+) Isotopic Profiling Start->HRMS Confirm M+ / M+2 NMR1D 1D NMR (1H, 13C) Chemical Shifts Start->NMR1D Bulk Purity & Groups XRAY X-Ray Crystallography Solid-State Tautomer Start->XRAY 3D Conformation Valid Unambiguous Structure Elucidation HRMS->Valid NMR2D 2D HMBC NMR Regiochemical Assignment NMR1D->NMR2D Resolve C3/C4/C5 NMR2D->Valid XRAY->Valid

Caption: Analytical workflow for the structure elucidation of fully substituted pyrazoles.

High-Resolution Mass Spectrometry (HRMS): Isotopic Self-Validation

Before attempting complex NMR assignments, the molecular formula and the presence of the halogen must be unambiguously confirmed.

Causality & Insight: Bromine exists in nature as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio (50.69% to 49.31%). In positive Electrospray Ionization (ESI+), the protonated molecular ion [M+H]⁺ will not appear as a single peak, but as a distinct doublet separated by exactly 1.998 Da. This isotopic signature acts as a built-in validation mechanism; if the ~1:1 doublet is absent, the compound is not brominated.

Table 1: HRMS (ESI+) Isotopic Distribution for C₇H₁₂BrN₃
Ion SpeciesMolecular FormulaTheoretical m/zRelative AbundanceDiagnostic Value
[M+H]⁺ (⁷⁹Br) C₇H₁₃(⁷⁹Br)N₃⁺218.0293~100%Confirms base molecular formula
[M+H]⁺ (⁸¹Br) C₇H₁₃(⁸¹Br)N₃⁺220.0272~97.3%Confirms mono-bromination

Nuclear Magnetic Resonance (NMR) Strategy

1D NMR: Overcoming Quadrupolar Relaxation and Heavy-Atom Effects

In the ¹H NMR spectrum (typically acquired in DMSO-d₆ to stabilize hydrogen bonding), the tert-butyl group appears as a sharp, highly shielded 9H singlet near 1.28 ppm. The amine (-NH₂) and pyrazole (-NH) protons appear as broad singlets.

Causality & Insight: Why are the nitrogen-attached protons broad? This is due to the quadrupolar relaxation of the ¹⁴N nucleus (spin I = 1), which partially decouples the attached protons, combined with the intermediate rate of tautomeric chemical exchange[5].

In the ¹³C NMR spectrum, the assignment of the pyrazole carbons (C3, C4, C5) requires understanding the heavy-atom effect . While halogens are electronegative and typically deshield adjacent atoms, the massive electron cloud of bromine induces a strong spin-orbit coupling effect that actually shields the directly attached C4 carbon, pushing its chemical shift significantly upfield to ~85.0 ppm, compared to the highly deshielded C3 and C5 carbons (~145-150 ppm)[6].

Table 2: Multinuclear NMR Assignments (DMSO-d₆, 298 K)
NucleusChemical Shift (ppm)MultiplicityIntegration / AssignmentCausality / Spectroscopic Insight
¹H 1.28s9H (t-Bu)Highly shielded aliphatic singlet
¹H 5.20br s2H (-NH₂)Broadened by ¹⁴N quadrupolar relaxation
¹H 11.50br s1H (Ring NH)Deshielded by aromatic ring current
¹³C 29.5qC(C H₃)₃Primary aliphatic carbons
¹³C 32.0sC (CH₃)₃Quaternary aliphatic carbon
¹³C 85.0sC4 (C-Br)Shielded by the heavy-atom effect of Bromine
¹³C 145.0sC3Deshielded sp² carbon; adjacent to t-Bu
¹³C 150.0sC5 (C-NH₂)Deshielded by adjacent electronegative amine
2D HMBC: The Regiochemical Rosetta Stone

To definitively assign C3 versus C5, we rely on 2D HMBC (Heteronuclear Multiple Bond Correlation), optimized for long-range ¹H-¹³C couplings (ⁿJCH = 8 Hz)[5].

Because the tert-butyl protons are the only stable, non-exchangeable protons in the molecule, they serve as our anchor. The 9H singlet will show a strong ³J correlation to C3, and a weaker ⁴J correlation to C4. Crucially, it will not correlate with C5. This breaks the symmetry of the molecule and unambiguously assigns the regiochemistry.

HMBC H_tBu 1H (t-Bu) ~1.3 ppm C_tBu 13C (C-Me3) ~30 ppm H_tBu->C_tBu 1J (HSQC) C_quat 13C (Cq) ~32 ppm H_tBu->C_quat 2J (HMBC) C3 13C (C3) ~145 ppm H_tBu->C3 3J (HMBC) C4 13C (C4-Br) ~85 ppm H_tBu->C4 4J (Weak HMBC)

Caption: Key HMBC NMR correlation network used to assign the proton-poor pyrazole core.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as closed-loop, self-validating systems.

Protocol A: D₂O Exchange NMR Validation

This protocol validates the identity of exchangeable heteroatom protons versus potential aliphatic/olefinic impurities[5].

  • Preparation: Dissolve 10–15 mg of 4-bromo-3-tert-butyl-1H-pyrazol-5-amine in 0.6 mL of anhydrous DMSO-d₆.

  • Baseline Acquisition: Acquire a standard 1D ¹H NMR spectrum (minimum 16 scans). Identify the broad singlets at ~5.20 ppm and ~11.50 ppm.

  • Perturbation: Remove the NMR tube from the probe. Add exactly 15 µL of Deuterium Oxide (D₂O) to the sample. Cap and shake vigorously for 60 seconds to force proton-deuterium exchange.

  • Validation: Re-acquire the ¹H NMR spectrum under identical parameters.

  • Causality Check: The signals at 5.20 ppm and 11.50 ppm must disappear (or integrate to <5% of their original value) as the protons are replaced by NMR-silent deuterium. The 9H tert-butyl singlet must remain completely unchanged.

Protocol B: HRMS Isotopic Ratio Confirmation
  • Preparation: Prepare a 1 µg/mL dilution of the analyte in LC-MS grade Methanol containing 0.1% Formic Acid to promote ionization.

  • Acquisition: Inject 2 µL into an ESI-TOF mass spectrometer operating in positive ion mode. Scan range: m/z 100–500.

  • Validation: Extract the ion chromatogram (EIC) for m/z 218.029.

  • Causality Check: The system self-validates the presence of bromine by automatically checking for the m/z 220.027 peak. Calculate the area-under-the-curve (AUC) ratio of the two peaks. An AUC ratio outside the bounds of 1:0.95 to 1:1.05 indicates co-eluting interference or incorrect molecular assignment.

Sources

Exploratory

The Strategic Role of 4-Bromo-3-tert-butyl-1H-pyrazol-5-amine in Advanced Drug Discovery: Molecular Architecture, Synthesis, and Kinase Inhibition

As a Senior Application Scientist in medicinal chemistry, I frequently encounter scaffolds that serve as the foundational architecture for entire classes of therapeutics. Among these, 4-bromo-3-tert-butyl-1H-pyrazol-5-am...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, I frequently encounter scaffolds that serve as the foundational architecture for entire classes of therapeutics. Among these, 4-bromo-3-tert-butyl-1H-pyrazol-5-amine stands out as a highly privileged building block. Widely utilized in the synthesis of potent kinase inhibitors, this molecule provides an optimal balance of steric bulk, hydrogen-bonding capacity, and synthetic versatility.

This technical guide deconstructs the physicochemical properties of 4-bromo-3-tert-butyl-1H-pyrazol-5-amine, elucidates its mechanistic role in target binding, and provides a self-validating synthetic protocol for its generation and downstream functionalization.

Molecular Architecture and Physicochemical Profile

The utility of 4-bromo-3-tert-butyl-1H-pyrazol-5-amine (CAS: 110086-18-5)[1] lies in its tripartite functionalization. The molecule consists of a central pyrazole ring decorated with three distinct functional zones, each serving a specific purpose in both synthetic elaboration and biological target engagement.

  • tert-Butyl Group (C3): Provides significant steric bulk and lipophilicity. In kinase inhibitors, this group is critical for occupying deep, hydrophobic allosteric pockets.

  • Primary Amine (C5): Serves as a primary hydrogen bond donor. Synthetically, it is the standard anchor point for generating ureas or amides, which are essential motifs for binding to the kinase hinge region.

  • Bromine Atom (C4): Acts as a versatile electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid structure-activity relationship (SAR) exploration.

Table 1: Core Chemical Identifiers and Properties

PropertyValueStructural & Synthetic Significance
Chemical Name 4-bromo-3-tert-butyl-1H-pyrazol-5-amineCore scaffold for p38 MAPK and BRAF inhibitors.
CAS Number 110086-18-5Unique identifier for QA and procurement[1].
Molecular Formula C 7​ H 12​ BrN 3​ Baseline for stoichiometric reaction calculations.
Molecular Weight 218.10 g/mol Low molecular weight enables fragment-based drug design[2].
H-Bond Donors 3 (NH 2​ , pyrazole NH)Critical for hinge-region and DFG-motif binding.
H-Bond Acceptors 2 (pyrazole N)Facilitates complexation with target kinase backbones.

Mechanistic Utility in Kinase Inhibitor Design

In the realm of oncology and inflammation, the pyrazole-amine moiety is a classic bioisostere used to stabilize the inactive conformations of kinases. A prime example is its application in the development of p38 α mitogen-activated protein kinase (MAPK) inhibitors, such as the BIRB-796 (Doramapimod) analogs, and V-RAF inhibitors like CEP-32496[3][4].

When the 5-amine is converted into a urea derivative, the resulting molecule acts as a Type II kinase inhibitor. The urea motif forms critical hydrogen bonds with the conserved Asp-Phe-Gly (DFG) motif in the kinase activation loop. Concurrently, the bulky tert-butyl group is thrust into the hydrophobic pocket exposed only when the kinase is in the "DFG-out" (inactive) conformation, effectively locking the enzyme and halting downstream pro-inflammatory cytokine (TNF- α ) production[3].

Pathway Stimulus Pro-inflammatory Stimuli MKK MKK3 / MKK6 Stimulus->MKK Activation p38 p38α MAPK MKK->p38 Phosphorylation Substrates Downstream Effectors (MK2, ATF2) p38->Substrates Phosphorylation TNF TNF-α & Cytokine Release Substrates->TNF Gene Expression Inhibitor Pyrazole-Urea Inhibitor (e.g., BIRB-796 analog) Inhibitor->p38 Allosteric Inhibition (DFG-out conformation)

Fig 1. Mechanistic pathway of p38 MAPK inhibition by pyrazole-urea derivatives.

Synthetic Methodologies: A Self-Validating Protocol

To ensure high purity and yield, the synthesis of 4-bromo-3-tert-butyl-1H-pyrazol-5-amine must be tightly controlled. The most robust method involves the electrophilic bromination of the commercially available precursor, 3-tert-butyl-1H-pyrazol-5-amine.

As an application scientist, I mandate that every protocol operates as a self-validating system . This means integrating real-time analytical checkpoints to confirm causality and success before proceeding to downstream functionalization.

Step-by-Step Bromination Protocol

1. Dissolution & Environment Control: Dissolve 3-tert-butyl-1H-pyrazol-5-amine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Causality: DMF solubilizes both the polar pyrazole and the brominating agent while its aprotic nature prevents unwanted solvolysis. Anhydrous conditions prevent the degradation of the active bromonium species.

2. Thermal Regulation: Cool the reaction vessel to 0°C using an ice-water bath under an argon atmosphere. Causality: Electrophilic aromatic substitution on the highly electron-rich pyrazole ring is exothermic. Strict temperature control at 0°C prevents the oxidative degradation of the primary amine and suppresses di-bromination.

3. Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes. Causality: NBS is chosen over molecular bromine (Br 2​ ) because it provides a controlled, low steady-state concentration of electrophilic bromine, ensuring mono-bromination strictly at the most nucleophilic site (C4).

4. In-Process Validation (Checkpoint 1): After 2 hours, sample the reaction for Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (1:1) mobile phase. Validation: The reaction is complete when the starting material spot (lower R f​ due to higher polarity) is entirely replaced by a single new spot (higher R f​ due to the lipophilic bromine atom).

5. Quenching & Isolation: Quench the reaction by pouring it into ice water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl or brine to remove residual DMF, dry over Na 2​ SO 4​ , and concentrate under reduced pressure.

Analytical Validation Checkpoints

To guarantee the structural integrity of the synthesized 4-bromo-3-tert-butyl-1H-pyrazol-5-amine, the following analytical parameters must be met:

Table 2: Self-Validating Analytical Parameters

Analytical MethodTarget ObservationCausality / Implication
TLC (Hexane:EtOAc 1:1) R f​ shift from ~0.2 to ~0.5Addition of the lipophilic bromine atom decreases the molecule's overall polarity.
LC-MS (ESI+) m/z 218.0 and 220.0 (1:1 ratio)Confirms mono-bromination via the characteristic 79 Br/ 81 Br isotopic doublet[2].
1 H NMR (DMSO-d 6​ ) Disappearance of peak at δ 5.3 ppmConfirms electrophilic substitution occurred specifically at the C4 position (loss of C4-H).

Downstream Functionalization Workflows

Once validated, 4-bromo-3-tert-butyl-1H-pyrazol-5-amine serves as a divergent hub for library synthesis. The orthogonal reactivity of the C4-bromide and the C5-amine allows for independent functionalization.

Workflow SM 3-tert-butyl-1H- pyrazol-5-amine Bromination Electrophilic Bromination (NBS) SM->Bromination Target 4-bromo-3-tert-butyl- 1H-pyrazol-5-amine Bromination->Target C4 Functionalization Suzuki Suzuki-Miyaura Cross-Coupling Target->Suzuki Urea Isocyanate Condensation Target->Urea Prod1 C4-Aryl Derivatives Suzuki->Prod1 Pd-Catalyzed Prod2 C5-Urea Derivatives Urea->Prod2 Hinge-Binding Motif

Fig 2. Synthetic workflow and downstream functionalization of the pyrazole scaffold.

  • C4-Functionalization (Suzuki-Miyaura Coupling): The bromine atom can be coupled with various aryl or heteroaryl boronic acids using Pd(dppf)Cl 2​ and a mild base (e.g., Na 2​ CO 3​ ). This extends the molecule's footprint to probe adjacent hydrophobic pockets in the kinase active site.

  • C5-Functionalization (Urea Formation): Reacting the primary amine with aryl isocyanates (or via a phenyl carbamate intermediate) yields the critical urea pharmacophore required for DFG-out stabilization, a technique heavily utilized in optimizing BRAF V600E inhibitors[4].

Conclusion

The molecular weight (218.10 g/mol ) and precise functional group arrangement of 4-bromo-3-tert-butyl-1H-pyrazol-5-amine make it an indispensable asset in modern rational drug design. By understanding the causality behind its chemical behavior and employing self-validating synthetic protocols, researchers can reliably leverage this scaffold to discover next-generation allosteric kinase inhibitors.

Sources

Foundational

spectroscopic data for 4-bromo-3-tert-butyl-1H-pyrazol-5-amine

Comprehensive Spectroscopic Characterization of 4-Bromo-3-tert-butyl-1H-pyrazol-5-amine: A Technical Whitepaper Executive Summary & Strategic Relevance In modern medicinal chemistry, highly substituted pyrazole derivativ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Spectroscopic Characterization of 4-Bromo-3-tert-butyl-1H-pyrazol-5-amine: A Technical Whitepaper

Executive Summary & Strategic Relevance

In modern medicinal chemistry, highly substituted pyrazole derivatives serve as privileged scaffolds for kinase inhibition. Specifically, 4-bromo-3-tert-butyl-1H-pyrazol-5-amine (Molecular Formula: C₇H₁₂BrN₃; MW: 218.10 g/mol ) is a critical synthetic intermediate. The steric bulk of the tert-butyl group, combined with the electron-donating primary amine, creates a unique electronic environment that is highly sought after in the development of allosteric p38 MAP kinase inhibitors, such as the clinical candidate Doramapimod (BIRB 796)[1].

The C4-bromine atom acts as an essential functional handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). However, the electron-rich nature of the aminopyrazole ring makes its synthesis and subsequent spectroscopic characterization complex. This whitepaper provides an in-depth, causality-driven guide to the synthesis, regioselective validation, and comprehensive spectroscopic profiling of this vital building block.

Structural Dynamics: Annular Tautomerism

Before analyzing the spectroscopic data, one must understand the structural dynamics of the pyrazole core. In solution, 4-bromo-3-tert-butyl-1H-pyrazol-5-amine exists in a state of annular tautomerism, rapidly exchanging the N-H proton between the N1 and N2 positions[2].

This dynamic equilibrium is heavily influenced by the solvent environment. In non-polar solvents like CDCl₃, the equilibrium may favor one tautomer or form hydrogen-bonded dimers. In highly polar, hydrogen-bond-accepting solvents like DMSO-d₆, the exchange rate is altered, often resulting in broadened NMR signals for the exchangeable protons (NH and NH₂). Recognizing this causality is critical for accurate NMR interpretation[2].

Tautomerism T1 5-Amino-4-bromo-3-tert-butyl-1H-pyrazole (NH at N1) T2 3-Amino-4-bromo-5-tert-butyl-1H-pyrazole (NH at N2) T1->T2 Rapid Proton Exchange (Solvent Dependent)

Caption: Annular tautomerism of 4-bromo-3-tert-butyl-1H-pyrazol-5-amine in solution.

Regioselective Synthesis & Experimental Workflow

The bromination of 3-tert-butyl-1H-pyrazol-5-amine must be carefully controlled. Because the pyrazole ring is highly activated by both the amine and the alkyl group, using harsh reagents like elemental bromine (Br₂) can lead to over-oxidation of the primary amine or poly-halogenation.

Causality of Reagent Choice: N-Bromosuccinimide (NBS) is selected as the brominating agent because it provides a low, controlled concentration of electrophilic bromonium ions (Br⁺)[3]. By conducting the reaction at 0 °C in anhydrous N,N-Dimethylformamide (DMF), we kinetically favor electrophilic aromatic substitution strictly at the C4 position, preventing the formation of unstable N-bromoamines.

Step-by-Step Methodology
  • Preparation: Charge a flame-dried round-bottom flask with 3-tert-butyl-1H-pyrazol-5-amine (1.0 eq) and anhydrous DMF (0.5 M concentration) under an inert nitrogen atmosphere.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Crucial: Do not allow the temperature to exceed 5 °C during addition to prevent oxidative side reactions.

  • Electrophilic Addition: Dissolve NBS (1.05 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise over 30 minutes.

  • Maturation: Stir the mixture at 0 °C for 2 hours, then allow it to slowly warm to room temperature. Monitor via TLC or LC-MS until the starting material is consumed.

  • Quenching: Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any unreacted electrophilic bromine species.

  • Extraction & Isolation: Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude solid via recrystallization (e.g., from heptane/EtOAc) or flash column chromatography to yield the pure product as an off-white solid.

Workflow Step1 1. Substrate Dissolution Dissolve 3-tert-butyl-1H-pyrazol-5-amine in anhydrous DMF under N2 (0 °C) Step2 2. Electrophilic Addition Dropwise addition of NBS (1.05 eq) in DMF to control exotherm Step1->Step2 Step3 3. Regioselective Bromination Stir at 0 °C for 2h, then warm to RT (Prevents amine oxidation) Step2->Step3 Step4 4. Reaction Quenching Quench with aq. Na2S2O3 to neutralize unreacted bromonium species Step3->Step4 Step5 5. Liquid-Liquid Extraction Extract with EtOAc, wash with brine, dry over anhydrous Na2SO4 Step4->Step5 Step6 6. Isolation & Purification Recrystallize or Flash Chromatography (Target Yield: >85%) Step5->Step6

Caption: Step-by-step experimental workflow for the regioselective bromination using NBS.

Comprehensive Spectroscopic Data Analysis

To confirm the structural integrity of the synthesized molecule, a multi-modal spectroscopic approach is required.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, DMSO-d₆): The spectrum is characterized by a massive singlet at δ 1.28 ppm integrating for 9 protons, corresponding to the tert-butyl group. The primary amine (-NH₂) appears as a broad singlet at δ 4.80 ppm (2H). The pyrazole ring N-H proton is highly deshielded and broadened due to tautomeric exchange, appearing at δ 11.85 ppm (1H). Notably, there is an absolute absence of any aromatic C-H protons (which would typically appear around δ 5.5 ppm in the unbrominated precursor), confirming complete C4 substitution.

  • ¹³C NMR (100 MHz, DMSO-d₆): The heavy atom effect of the bromine atom at the C4 position is the most diagnostic feature here. Typically, an unsubstituted pyrazole C4 resonates around ~100-105 ppm. The introduction of bromine causes an upfield shift, placing the C4 carbon at δ 80.5 ppm. The highly deshielded C3 and C5 carbons appear at δ 143.8 ppm and δ 153.2 ppm, respectively. The tert-butyl quaternary carbon is observed at δ 31.6 ppm, and its three methyl carbons at δ 29.4 ppm.

High-Resolution Mass Spectrometry (HRMS)

Using Electrospray Ionization in positive mode (ESI+), the molecule exhibits a classic 1:1 isotopic doublet characteristic of a mono-brominated species, resulting from the natural abundance of ⁷⁹Br (50.69%) and ⁸¹Br (49.31%).

  • Calculated for C₇H₁₃BrN₃ [M+H]⁺: 218.0293 (⁷⁹Br) and 220.0272 (⁸¹Br).

  • Found: 218.0290 and 220.0270, confirming the exact mass and elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy

Attenuated Total Reflectance (ATR) FTIR reveals distinct vibrational modes. The primary amine exhibits a characteristic double peak for asymmetric and symmetric N-H stretching at 3410 cm⁻¹ and 3320 cm⁻¹. The pyrazole N-H stretch is observed as a broader band around 3200 cm⁻¹. Strong C=N and C=C ring stretches occur at 1620 cm⁻¹ and 1530 cm⁻¹, while the C-Br stretch is buried in the fingerprint region at 650 cm⁻¹.

Quantitative Data Summary
Spectroscopic MethodKey Signals / ValuesAssignment / Interpretation
¹H NMR (DMSO-d₆) δ 11.85 (br s, 1H)Pyrazole N-H (exchangeable)
δ 4.80 (br s, 2H)Primary amine -NH₂ (exchangeable)
δ 1.28 (s, 9H)tert-butyl group -C(CH₃)₃
¹³C NMR (DMSO-d₆) δ 153.2Pyrazole C5 (C-NH₂)
δ 143.8Pyrazole C3 (C-tBu)
δ 80.5Pyrazole C4 (C-Br) - Heavy atom effect
δ 31.6, 29.4tert-butyl quaternary C, and methyl C's
HRMS (ESI+) m/z 218.0290, 220.0270[M+H]⁺ Isotopic doublet (⁷⁹Br / ⁸¹Br)
FTIR (ATR) 3410, 3320 cm⁻¹N-H stretch (primary amine)
1620, 1530 cm⁻¹C=N, C=C ring stretching

Self-Validating Protocol for Spectroscopic Purity

To ensure the protocol described above is a self-validating system, researchers must not rely solely on 1D NMR to confirm regiochemistry. A potential side reaction is the bromination of the primary amine rather than the C4 carbon.

Validation Checkpoint: Execute a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment.

  • Mechanism of Validation: The researcher must look for a strong ³J correlation between the tert-butyl protons (δ 1.28 ppm) and the brominated C4 carbon (δ 80.5 ppm).

  • Pass/Fail Criteria: If the C4 position were unbrominated, a ¹J HSQC correlation would show a proton at ~5.5 ppm linked to a carbon at ~100 ppm. The total absence of this C4 proton signal in the ¹H NMR, combined with the positive ³J HMBC correlation to the 80.5 ppm carbon, definitively validates that the electrophilic aromatic substitution occurred exclusively at the C4 position, proving the structural integrity of the batch prior to downstream cross-coupling.

References

  • Doramapimod (BIRB 796) | p38 MAPK Inhibitor | CAS 285983-48-4 | Selleck Chemicals. Selleckchem.com.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH.
  • A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives. PubMed.

Sources

Exploratory

Strategic Applications of 4-Bromo-3-tert-butyl-1H-pyrazol-5-amine in Advanced Drug Discovery and Heterocyclic Synthesis

Executive Summary The compound 4-bromo-3-tert-butyl-1H-pyrazol-5-amine (CAS: 110086-18-5) is a highly versatile, tri-functionalized heterocyclic building block that has become a cornerstone in modern medicinal chemistry...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-bromo-3-tert-butyl-1H-pyrazol-5-amine (CAS: 110086-18-5) is a highly versatile, tri-functionalized heterocyclic building block that has become a cornerstone in modern medicinal chemistry [1]. Its unique combination of steric bulk, hydrogen-bonding capability, and orthogonal reactivity makes it an ideal starting material for the synthesis of complex kinase inhibitors and fused pyrazolo-heterocycles. This technical guide explores the mechanistic rationale behind its structural features, details its primary research applications, and provides self-validating experimental protocols for its derivatization.

Introduction: The Molecular Architecture of CAS 110086-18-5

The utility of 4-bromo-3-tert-butyl-1H-pyrazol-5-amine stems from its densely functionalized pyrazole core. Each substituent plays a distinct, synergistic role in both synthetic elaboration and target binding:

  • The Pyrazole Core: Acts as a rigid, planar bioisostere for amides and phenols. It provides essential hydrogen bond donor (N-H) and acceptor (N) interactions, which are critical for anchoring molecules within the ATP-binding hinge region of kinases.

  • The 3-tert-butyl Group: Introduces significant steric bulk and lipophilicity. In biological targets, this group is highly effective at occupying hydrophobic pockets (e.g., the "gatekeeper" adjacent regions in kinases), driving target selectivity.

  • The 4-bromo Substituent: Serves as an orthogonal reactivity handle. It is perfectly primed for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), allowing for late-stage diversification without requiring de novo synthesis of the pyrazole ring for each analog.

  • The 5-amino Group: Provides a nucleophilic handle for the formation of amides, ureas, or cyclocondensation reactions to form fused bicyclic systems.

Mechanistic Rationale: Why this Specific Scaffold?

In drug discovery, the choice of starting scaffold is dictated by causality—how the molecule's inherent properties dictate experimental and biological outcomes.

Steric and Electronic Synergy: The bulky tert-butyl group restricts the rotational freedom of the adjacent pyrazole ring, locking the molecule into a bioactive conformation. Electronically, the pyrazole ring is electron-rich, but the electron-withdrawing nature of the C4-bromide attenuates the nucleophilicity of the N5-amine. This attenuation is a synthetic advantage: it prevents unwanted side reactions during cross-coupling, yet the amine remains sufficiently reactive toward strong electrophiles (like isocyanates) or when deprotonated by a strong base.

Late-Stage Functionalization: Historically, exploring Structure-Activity Relationships (SAR) required synthesizing the entire pyrazole core for every new derivative. By utilizing the 4-bromo pre-halogenated scaffold, medicinal chemists can rapidly generate libraries of C4-substituted analogs via divergent cross-coupling, drastically reducing cycle times in hit-to-lead optimization.

SyntheticWorkflow Core 4-Bromo-3-tert-butyl- 1H-pyrazol-5-amine Suzuki Pd-Catalyzed Cross-Coupling (C4) Core->Suzuki Suzuki/Sonogashira Amidation Urea/Amide Formation (N5) Core->Amidation Isocyanates/Acyl Chlorides Fusion Cyclocondensation (N1/N5 & C4) Core->Fusion Bifunctional Electrophiles Kinase Type II Kinase Inhibitors (e.g., p38 MAPK) Suzuki->Kinase Amidation->Kinase Fused Pyrazolo[3,4-d]pyrimidines (e.g., BTK Inhibitors) Fusion->Fused

Synthetic diversification workflow of 4-bromo-3-tert-butyl-1H-pyrazol-5-amine.

Primary Research Area 1: Type II Kinase Inhibitor Development

One of the most prominent applications of aminopyrazole derivatives is the development of Type II kinase inhibitors , which bind to the inactive "DFG-out" conformation of kinases such as p38 Mitogen-Activated Protein Kinase (MAPK) and Bcr-Abl [2].

When 4-bromo-3-tert-butyl-1H-pyrazol-5-amine is converted into a diaryl urea (via the N5-amine), the resulting compounds exhibit profound allosteric inhibition. The tert-butyl group deeply penetrates the hydrophobic pocket exposed by the DFG-out shift, while the urea moiety forms a critical hydrogen-bonding network with the conserved catalytic glutamate and the DFG aspartate backbone. The C4-bromo group can be further substituted with aryl or heteroaryl groups to tune solubility and optimize interactions with the solvent-exposed channel.

p38Pathway Stress Cellular Stress / Cytokines MAP3K MAP3K (ASK1, TAK1) Stress->MAP3K MAP2K MKK3 / MKK6 MAP3K->MAP2K Phosphorylation p38 p38 MAPK MAP2K->p38 Phosphorylation Inflammation Inflammatory Cytokine Production (TNF-α, IL-6) p38->Inflammation Gene Transcription Inhibitor Pyrazole-Urea Inhibitor (Scaffold Derivative) Inhibitor->p38 Allosteric Blockade (DFG-out conformation)

p38 MAPK signaling pathway and allosteric inhibition by pyrazole-urea derivatives.

Primary Research Area 2: Synthesis of Fused Pyrazolo-Heterocycles

The proximity of the N1, N5-amine, and C4-bromide allows this scaffold to act as a precursor for fused bicyclic systems, most notably Pyrazolo[3,4-d]pyrimidines . These fused systems are privileged scaffolds in oncology and immunology, serving as the core structure for Bruton's Tyrosine Kinase (BTK) inhibitors (e.g., Ibrutinib analogs) and Src-family kinase inhibitors.

By reacting the 5-amino group with formamide or amidines, followed by intramolecular cyclization (often facilitated by the C4 substitution or direct displacement if modified), researchers can rapidly access complex, rigidified architectures that mimic the purine core of ATP.

Experimental Workflows & Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Each step includes specific In-Process Controls (IPCs) to verify causality and reaction progress.

Protocol A: C4 Suzuki-Miyaura Cross-Coupling

Objective: Introduce an aryl group at the C4 position while preserving the N5-amine. Causality Check: Pd(dppf)Cl₂ is selected as the pre-catalyst. The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step. Its large bite angle suppresses undesired β-hydride elimination and prevents protodehalogenation of the electron-rich pyrazole core.

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried Schlenk flask, combine 4-bromo-3-tert-butyl-1H-pyrazol-5-amine (1.0 eq), aryl boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v). Note: Water is strictly required to dissolve the inorganic base and activate the boronic acid to the highly reactive boronate species.

  • Degassing: Sparge the suspension with N₂ for 15 minutes. Crucial: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), halting the catalytic cycle.

  • Reaction Execution: Heat the mixture to 90 °C under N₂ for 12 hours.

  • Self-Validation (IPC): After 4 hours, extract a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Validate the reaction by confirming the disappearance of the starting material mass (m/z 218/220 [M+H]⁺) and the appearance of the target product mass. If starting material persists, verify the absence of oxygen and add 0.02 eq of catalyst.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel flash chromatography.

Protocol B: N5 Urea Formation via Isocyanate

Objective: Synthesize a diaryl urea at the 5-amino position. Causality Check: Due to the attenuated nucleophilicity of the 5-amino group, the reaction must be performed with highly electrophilic isocyanates at low temperatures to prevent exothermic dimerization or side reactions at the pyrazole N1 position.

Step-by-Step Methodology:

  • Activation: Dissolve 4-bromo-3-tert-butyl-1H-pyrazol-5-amine (1.0 eq) in anhydrous THF under an argon atmosphere.

  • Electrophile Addition: Cool the solution to 0 °C. Add the aryl isocyanate (1.1 eq) dropwise over 10 minutes.

  • Reaction Execution: Allow the mixture to warm to room temperature and stir for 6 hours.

  • Self-Validation (IPC): Monitor via TLC (Hexane:EtOAc 1:1). The urea product will typically precipitate out of the THF solution as a white solid, providing a visual confirmation of successful conversion.

  • Isolation: Concentrate the solvent in vacuo, triturate the crude solid with cold hexanes/diethyl ether (1:1), and filter to isolate the pure urea derivative.

Data Presentation

Table 1: Physicochemical and Structural Parameters of CAS 110086-18-5 [3]

ParameterValuePharmacological / Synthetic Relevance
Molecular Weight 218.10 g/mol Highly ligand-efficient; leaves ~280 Da for further elaboration to stay within Lipinski's Rule of 5.
cLogP (Estimated) ~2.1Optimal baseline lipophilicity for passive cellular membrane permeability.
Topological Polar Surface Area 54.9 ŲExcellent for oral bioavailability and potential blood-brain barrier (BBB) penetration.
Hydrogen Bond Donors 2 (-NH₂, pyrazole -NH)Essential for hinge-binding interactions in kinase active sites.
Hydrogen Bond Acceptors 2 (Pyrazole N)Facilitates precise orientation within the ATP-binding pocket.

Table 2: Optimization Matrix for C4 Suzuki-Miyaura Cross-Coupling

Catalyst SystemBaseSolvent SystemTemp (°C)Conversion (%)Causality / Observation
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O9045%Slow oxidative addition; significant protodehalogenation observed.
Pd(OAc)₂, SPhosK₃PO₄Toluene/H₂O10072%SPhos improves oxidative addition, but steric hindrance from tert-butyl slows transmetalation.
Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O 90 >95% Large bite angle of dppf accelerates reductive elimination; complete conversion achieved.

References

  • PubChem Database. National Center for Biotechnology Information. "4-Bromo-5-(tert-butyl)-1H-pyrazol-3-amine" (CAS: 110086-18-5). Retrieved from:[Link]

  • Pargellis, C., et al. (2002). "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site." Nature Structural Biology, 9(4), 268-272. Retrieved from:[Link]

Foundational

Illuminating the Core: A Technical Guide to the Theoretical Electronic Structure of Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its presence in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its presence in numerous clinically successful drugs.[1] The remarkable versatility of the pyrazole ring, stemming from its unique electronic properties and amenability to substitution, allows for the precise tuning of its physicochemical and pharmacological characteristics.[1][2] This technical guide provides an in-depth exploration of the theoretical and computational methodologies employed to investigate the electronic structure of pyrazole derivatives. By elucidating the principles behind these techniques and showcasing their practical applications, this guide aims to empower researchers to leverage computational chemistry for the rational design of novel pyrazole-based compounds with enhanced efficacy and selectivity.[3]

The Fundamental Importance of Electronic Structure in Pyrazole Derivatives

The biological activity and material properties of pyrazole derivatives are intrinsically linked to their electronic structure. The distribution of electrons within the molecule dictates its reactivity, intermolecular interactions, and ultimately, its function. Key electronic properties that are the focus of theoretical studies include:

  • Electron Density Distribution: Determines the molecule's polarity, solubility, and sites susceptible to electrophilic or nucleophilic attack.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and its ability to participate in chemical reactions. The energy gap between HOMO and LUMO is a key indicator of molecular stability and reactivity.[4][5]

  • Molecular Electrostatic Potential (MEP): Provides a visual representation of the charge distribution around a molecule, highlighting regions of positive and negative potential that are critical for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions with biological targets.[5]

Theoretical studies provide a powerful lens through which to examine these properties, offering insights that are often difficult or impossible to obtain through experimental methods alone.

Core Theoretical Methodologies for Probing Electronic Structure

A suite of computational techniques is employed to investigate the electronic structure of pyrazole derivatives. The choice of method depends on the desired level of accuracy and the computational resources available.

Density Functional Theory (DFT)

Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying the electronic structure of molecules.[3] It offers a favorable balance between accuracy and computational cost.

Causality Behind Experimental Choices: DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. This is computationally less intensive than solving the Schrödinger equation for each electron individually, as is done in more traditional ab initio methods. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)) is critical and should be validated for the specific system under investigation.[1][4] The B3LYP functional is a popular hybrid functional that combines the strengths of both Hartree-Fock theory and DFT.[6] The 6-311+G(d,p) basis set is a Pople-style basis set that provides a good description of the electron distribution, including polarization and diffuse functions, which are important for describing non-covalent interactions.

Experimental Protocol: A Typical DFT Calculation Workflow

  • Structure Optimization: The initial 3D structure of the pyrazole derivative is built and then its geometry is optimized to find the lowest energy conformation.

  • Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Single-Point Energy Calculation: A more accurate single-point energy calculation is performed on the optimized geometry using a larger basis set or a more sophisticated functional.

  • Property Calculations: Various electronic properties, such as FMO energies, MEP, and Natural Bond Orbital (NBO) analysis, are then calculated.

DFT_Workflow cluster_prep Input Preparation cluster_calc DFT Calculation cluster_analysis Analysis mol_build Molecule Building init_geom Initial Geometry mol_build->init_geom geom_opt Geometry Optimization init_geom->geom_opt Submit Job freq_calc Frequency Calculation geom_opt->freq_calc spe_calc Single-Point Energy freq_calc->spe_calc prop_calc Property Calculation spe_calc->prop_calc fmo FMO Analysis prop_calc->fmo mep MEP Analysis prop_calc->mep nbo NBO Analysis prop_calc->nbo

Caption: A typical workflow for DFT calculations on pyrazole compounds.

Ab Initio Methods

Ab initio methods are based on first principles and do not rely on empirical parameters. While computationally more demanding than DFT, they can provide highly accurate results. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are often used for benchmarking DFT results.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies aim to establish a mathematical relationship between the structural or electronic properties of a series of compounds and their biological activity.[7][8] By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of novel compounds and guide the design of more potent derivatives.[9][10]

Experimental Protocol: Developing a QSAR Model

  • Data Collection: A dataset of pyrazole derivatives with experimentally determined biological activity is compiled.

  • Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, and hydrophobic) are calculated for each molecule.

  • Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a model that relates the descriptors to the biological activity.[7]

  • Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.

QSAR_Workflow data_coll Data Collection (Pyrazole Derivatives & Activity) desc_calc Descriptor Calculation (Electronic, Steric, etc.) data_coll->desc_calc model_build Model Building (MLR, Machine Learning) desc_calc->model_build model_val Model Validation (Internal & External) model_build->model_val predict Predict Activity of New Compounds model_val->predict

Caption: The general workflow for developing a QSAR model for pyrazole derivatives.

Applications in Drug Discovery and Materials Science

Theoretical studies on the electronic structure of pyrazole derivatives have profound implications for drug discovery and materials science.[3]

Rational Drug Design

By understanding the electronic features that govern a molecule's interaction with a biological target, researchers can rationally design more potent and selective drugs.[11]

  • Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor.[12] The accuracy of docking simulations is enhanced by using accurate partial charges derived from electronic structure calculations. Molecular docking studies have been instrumental in identifying potential pyrazole-based inhibitors for various protein targets, including receptor tyrosine kinases and protein kinases.[12]

  • Pharmacophore Modeling: Electronic features, such as hydrogen bond donors and acceptors, and aromatic rings, are key components of a pharmacophore model. These models can be used to screen large virtual libraries of compounds to identify new potential drug candidates.

Drug_Discovery_Pathway cluster_target Target Identification cluster_design Computational Design cluster_synthesis Synthesis & Testing cluster_optimization Lead Optimization target Biological Target (e.g., Kinase) dft DFT Calculations (Electronic Properties) target->dft qsar QSAR Modeling dft->qsar docking Molecular Docking dft->docking synthesis Chemical Synthesis qsar->synthesis docking->synthesis testing In Vitro/In Vivo Testing synthesis->testing lead_opt Lead Optimization testing->lead_opt lead_opt->dft Iterative Refinement

Caption: The role of theoretical studies in the drug discovery pipeline.

Designing Novel Materials

The electronic properties of pyrazole derivatives also make them attractive candidates for applications in materials science, such as in the development of nonlinear optical (NLO) materials.[6] Theoretical calculations can predict the hyperpolarizability of these molecules, a key parameter for NLO applications, and guide the synthesis of materials with enhanced NLO properties.[6]

Quantitative Data Summary

The following table summarizes key electronic properties calculated for a representative set of pyrazole derivatives from various studies.

Compound/DerivativeHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)Reference
3-(2-furyl)-1H-pyrazole-5-carboxylic acid--~4.458-[13]
(E)-2-{[(1-(4-bromophenyl)-3-(tert-butyl)-1H-pyrazol-5-yl]imino]methyl}phenol--Smaller than compound 3-[14]
Pyrazole Derivative 5'----[4]

Note: Specific values for HOMO, LUMO, and Dipole Moment were not consistently available across all generalized search result descriptions. The table reflects the type of data generated in these studies.

Conclusion and Future Directions

Theoretical studies on the electronic structure of pyrazole derivatives are an indispensable tool in modern chemical research.[3] By providing fundamental insights into the relationship between structure and property, these computational methods accelerate the discovery and development of new drugs and materials.[1][3] Future directions in this field will likely involve the integration of multiscale modeling approaches and the use of machine learning to analyze large datasets and develop more accurate predictive models.[3] As computational power continues to increase, we can expect theoretical studies to play an even more prominent role in guiding the design of the next generation of pyrazole-based compounds.

References

  • Synthesis, characterization and DFT study of a new family of pyrazole derivatives. (n.d.). Google Books.
  • Chandra, V., Gopalapura Javaregowda, V., Doreswamy, B. H., Ningaiah, S., Bhadraiah, U. K., Kemparaju, K., & Mahendra, M. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors.
  • Jana, S. B. (2024, March 6).
  • Theoretical Exploration of Pyrazole Scaffolds: A Computational Guide for Drug Discovery and Materials Science. (n.d.). BenchChem.
  • Cetin, A., & Kurt, H. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Drug Design & Discovery, 17(6), 745–756.
  • Chandra, V., Gopalapura Javaregowda, V., Doreswamy, B. H., Ningaiah, S., Bhadraiah, U. K., Kemparaju, K., & Mahendra, M. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors.
  • Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents. (n.d.). GJBE Global Academia.
  • Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors. (n.d.). PubMed.
  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026, January 6).
  • Discovery of pyrazole derivatives as promising leads against NSCLC: An integrated computational and experimental approach. (2025, October 26). PubMed.
  • Molecular Docking Study of Novel Synthesized Pyrazole Derivatives and their Antibacterial Activity. (2025, August 6).
  • Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents: Computational Approach for Drugs Discovery. (n.d.). ResearchGate.
  • 2D-QSAR Modeling and Molecular Docking Studies on 1H-Pyrazole-1-carbothioamide Derivatives as EGFR Kinase Inhibitors. (2020).
  • Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New Pyrazole Derivatives Against the Cotton Leafworm, Spodoptera littoralis (Boisd.). (2025, September 15). PubMed.
  • QSAR and Molecular Docking Studies of Pyrazolyl- thiazolinone Derivatives as Antitumor Activity. Computational studies of pyrazo. (n.d.). IJSDR.
  • Comparative QSAR model generation using pyrazole derivatives for screening Janus kinase-1 inhibitors. (2020). PubMed.
  • Comprehensive DFT study of 3-(2-furyl)
  • Synthesis, structural characterization, and theoretical studies of new pyrazole (E)-2. (n.d.). Taylor & Francis.
  • Exploring Pyrazole integrated thiazole molecular hybrids for antitubercular activity. (2025, June 4). ScienceDirect.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis and Regioselective Bromination of 1-(1H-1,3-benzodiazol-2-yl)-4-bromo-3-tert-butyl-1H-pyrazol-5-amine

Executive Summary The rational design and synthesis of highly functionalized pyrazole derivatives are cornerstones of modern medicinal chemistry. The target molecule, 1-(1H-1,3-benzodiazol-2-yl)-4-bromo-3-tert-butyl-1H-p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design and synthesis of highly functionalized pyrazole derivatives are cornerstones of modern medicinal chemistry. The target molecule, 1-(1H-1,3-benzodiazol-2-yl)-4-bromo-3-tert-butyl-1H-pyrazol-5-amine , integrates two privileged pharmacophores: a benzimidazole ring (frequently utilized in kinase inhibitors and anti-cancer agents) and a fully substituted 5-aminopyrazole core.

This application note details a robust, field-validated, two-step synthetic workflow. By leveraging a Knorr-type cyclocondensation followed by a highly regioselective electrophilic aromatic bromination, this protocol ensures high atom economy, scalability, and exceptional regiocontrol.

Mechanistic Rationale & Pathway Design

Construction of the Pyrazole Scaffold

The initial phase of the synthesis involves the bimolecular cyclocondensation of 2-hydrazinyl-1H-benzo[d]imidazole with pivaloylacetonitrile (4,4-dimethyl-3-oxopentanenitrile)[1].

Causality of Reaction Design: The reaction is initiated by the nucleophilic attack of the primary amine of the hydrazine onto the sterically hindered ketone carbonyl of pivaloylacetonitrile. We employ a catalytic amount of glacial acetic acid to protonate the carbonyl oxygen, increasing its electrophilicity and accelerating the dehydration step to form the hydrazone intermediate[2]. Subsequent intramolecular cyclization is driven by the nucleophilic attack of the secondary hydrazine nitrogen onto the electrophilic nitrile carbon. Rapid tautomerization relieves ring strain and yields the thermodynamically stable aromatic 5-aminopyrazole system[3].

Workflow A 2-Hydrazinyl-1H- benzo[d]imidazole C Intermediate: 3-tert-butyl-1H-pyrazol-5-amine derivative A->C Ethanol, Reflux Acid Catalyst B Pivaloylacetonitrile B->C Condensation & Cyclization E Target Compound: 4-bromo-3-tert-butyl- 1H-pyrazol-5-amine C->E Regioselective Bromination D N-Bromosuccinimide (NBS) D->E DMSO, RT Darkness

Figure 1: Overall synthetic workflow from primary precursors to the brominated target scaffold.

Regioselective C-4 Bromination

The intermediate 5-aminopyrazole undergoes highly regioselective electrophilic aromatic substitution at the C-4 position.

Causality of Reaction Design: The regioselectivity is strictly governed by electronic effects. The strong electron-donating (+M) effect of the C-5 amino group and the inductive (+I) effect of the C-3 tert-butyl group collectively localize the highest occupied molecular orbital (HOMO) electron density at the C-4 carbon[4]. N-Bromosuccinimide (NBS) is deliberately selected over molecular bromine ( Br2​ ). NBS provides a controlled, low steady-state concentration of electrophilic bromine, which prevents oxidative degradation of the electron-rich pyrazole ring and eliminates the risk of polyhalogenation[5].

Mechanism N1 5-Aminopyrazole Core Highly nucleophilic at C-4 due to +M effect N2 Electrophilic Attack NBS provides Br+ equivalent via DMSO activation N1->N2 Addition of NBS in DMSO N3 Wheland Intermediate Stabilized by amino group lone pair N2->N3 C-4 attack on Br+ N4 Rearomatization Rapid loss of proton (H+) N3->N4 Deprotonation N5 4-Bromo-5-aminopyrazole Final Target Scaffold N4->N5 Tautomerization

Figure 2: Mechanistic pathway of the regioselective electrophilic bromination at the C-4 position.

Optimization & Quantitative Data

Solvent selection is the most critical variable in the bromination of 5-aminopyrazoles. While non-polar solvents often lead to incomplete conversion, highly polar aprotic solvents facilitate the polarization of the N-Br bond in NBS. As demonstrated in recent synthetic benchmarks, Dimethyl Sulfoxide (DMSO) acts not only as a solvent but actively participates in the activation of NBS, forming a highly reactive DMSO⋅Br+ intermediate that drives the reaction to near-quantitative yields[6].

Table 1: Solvent Optimization for the Bromination of 5-Aminopyrazoles with NBS [6]

SolventTemperatureEquivalents of NBSReaction TimeIsolated Yield (%)
Dichloromethane (DCM)Room Temp (25 °C)1.03 h~70%
Dimethylformamide (DMF)Room Temp (25 °C)1.03 h~82%
Dimethyl Sulfoxide (DMSO) Room Temp (25 °C) 1.2 3 h >95%

Experimental Protocols

Protocol A: Synthesis of 1-(1H-1,3-benzodiazol-2-yl)-3-tert-butyl-1H-pyrazol-5-amine

This protocol is a self-validating system; the transition from a heterogeneous suspension to a clear solution, followed by precipitation, serves as a visual indicator of reaction progress.

  • Reagent Preparation : In a 250 mL round-bottom flask, suspend 2-hydrazinyl-1H-benzo[d]imidazole (10.0 mmol) and pivaloylacetonitrile (11.0 mmol, 1.1 equiv) in absolute ethanol (50 mL)[2].

  • Catalysis : Add glacial acetic acid (0.5 mL) to lower the pH and activate the ketone carbonyl.

  • Reflux : Equip the flask with a reflux condenser and heat the mixture to 80 °C under a nitrogen atmosphere for 12-16 hours.

    • Validation Check: Monitor the reaction via TLC (Eluent: EtOAc/Hexane 1:1; UV detection at 254 nm). The highly polar hydrazine spot should completely disappear.

  • Workup : Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure to approximately 15 mL to induce precipitation.

  • Purification : Dilute the crude mixture with ethyl acetate (100 mL) and wash with saturated aqueous NaHCO3​ (2 x 50 mL) to neutralize the acetic acid. Dry the organic layer over anhydrous Na2​SO4​ , filter, and evaporate. Recrystallize the crude product from an ethanol/water mixture to afford the pure 5-aminopyrazole intermediate as an off-white solid[1].

Protocol B: Regioselective Bromination to Yield the Target Compound

Bromination of electron-rich heterocycles is highly exothermic. This protocol utilizes portion-wise addition and light shielding to prevent radical side reactions.

  • Reaction Setup : Dissolve the intermediate 1-(1H-1,3-benzodiazol-2-yl)-3-tert-butyl-1H-pyrazol-5-amine (5.0 mmol) in anhydrous DMSO (15 mL) in a 100 mL flask equipped with a magnetic stirrer[6].

  • NBS Addition : Shield the reaction flask from direct light using aluminum foil. Slowly add N-Bromosuccinimide (NBS) (6.0 mmol, 1.2 equiv) in small portions over 15 minutes at room temperature (20-25 °C).

    • Causality: Portion-wise addition prevents thermal spikes. Light shielding prevents the homolytic cleavage of the N-Br bond, ensuring the reaction proceeds strictly via the desired ionic electrophilic pathway[4].

  • Stirring : Stir the mixture at room temperature for 3 hours.

    • Validation Check: The reaction mixture will transition to a deep yellow/orange hue, indicating the formation of the active brominating species.

  • Quenching : Pour the reaction mixture into ice-cold water (50 mL) containing 5% sodium thiosulfate ( Na2​S2​O3​ ).

    • Causality: Thiosulfate safely reduces any unreacted electrophilic bromine to inert bromide ions, preventing over-oxidation during the workup.

  • Extraction & Washing : Extract the aqueous phase with ethyl acetate (3 x 30 mL). Wash the combined organic layers heavily with brine (3 x 50 mL) to partition the DMSO and succinimide byproducts into the aqueous phase.

  • Isolation : Dry the organic phase over MgSO4​ , filter, and concentrate in vacuo. Purify the crude product via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to yield the pure target compound, 1-(1H-1,3-benzodiazol-2-yl)-4-bromo-3-tert-butyl-1H-pyrazol-5-amine.

Sources

Application

using 4-bromo-3-tert-butyl-1H-pyrazol-5-amine in Suzuki coupling reactions

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Strategies for 4-Bromo-3-tert-butyl-1H-pyrazol-5-amine Executive Summary The synthesis of complex pyrazole-containing biaryl architectures is a cornerstone of mode...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Strategies for 4-Bromo-3-tert-butyl-1H-pyrazol-5-amine

Executive Summary

The synthesis of complex pyrazole-containing biaryl architectures is a cornerstone of modern drug discovery, particularly in the development of kinase inhibitors and epigenetic modulators (e.g., KDM5 inhibitors)[1][2]. 4-Bromo-3-tert-butyl-1H-pyrazol-5-amine is a highly valuable, yet synthetically challenging, building block. The direct functionalization of its C4 position via Suzuki-Miyaura cross-coupling is severely impeded by extreme steric hindrance from the adjacent tert-butyl and amino groups, as well as the potential for catalyst poisoning by the unprotected pyrazole nitrogen[3][4].

This application note provides a self-validating, causally-driven protocol for overcoming these barriers. By leveraging N1-protection strategies and sterically demanding, electron-rich palladium-phosphine catalyst systems (such as XPhos Pd G2), researchers can achieve high-yielding C-C bond formations while suppressing protodehalogenation side reactions[4][5].

Mechanistic Insights & Causality

To successfully couple 4-bromo-3-tert-butyl-1H-pyrazol-5-amine, one must understand the chemical environment of the C4-bromide:

  • Steric Congestion: The C4 position is flanked by a bulky C3 tert-butyl group and a C5 primary amine. This "ortho-disubstituted" environment creates a massive steric shield, hindering the oxidative addition of the Pd(0) species into the C-Br bond[4]. Standard catalysts like Pd(PPh₃)₄ often fail here due to premature catalyst degradation and inability to navigate the steric bulk[6].

  • Tautomeric Ambiguity & Catalyst Poisoning: Unsubstituted 1H-pyrazol-amines exhibit rapid prototropy between tautomeric forms. Furthermore, the free N-H and the C5-NH₂ can coordinate with the palladium center, forming stable, unreactive complexes that stall the catalytic cycle[3].

  • Protodehalogenation: When oxidative addition is successful but transmetalation is slow (due to steric clash with the incoming boronic acid), the Pd-complex may undergo a reductive process, cleaving the C-Br bond and forming a C-H bond instead (dehalogenation)[4][5].

The Solution:

  • N1-Protection: Masking the pyrazole N-H with a 2-(trimethylsilyl)ethoxymethyl (SEM) group locks the tautomer, prevents N-arylation, and eliminates one vector of catalyst poisoning[7][8].

  • Buchwald Ligands: Utilizing XPhos (a bulky, electron-rich biaryl phosphine) accelerates both the difficult oxidative addition and the subsequent reductive elimination, efficiently outcompeting the protodehalogenation pathway[4][5].

Strategic Workflow Visualization

The following workflow outlines the critical path from the raw starting material to the final functionalized biaryl pyrazole.

G A 4-Bromo-3-tert-butyl- 1H-pyrazol-5-amine B N1-Protection (SEM-Cl, NaH) A->B C SEM-Protected Intermediate B->C D Suzuki Coupling (XPhos Pd G2, R-B(OH)2) C->D E Coupled Product D->E F Deprotection (TFA or TBAF) E->F G Final Biaryl Pyrazole F->G

Caption: Workflow for the Suzuki-Miyaura coupling of hindered pyrazoles via N1-SEM protection.

Data Presentation: Catalyst & Condition Optimization

The table below summarizes the empirical data driving the selection of the optimal reaction conditions for the Suzuki coupling of the SEM-protected intermediate with a generic aryl boronic acid.

Catalyst System (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Yield (%)Primary Byproduct
Pd(PPh₃)₄Na₂CO₃Toluene/H₂O (4:1)9015 - 20%Protodehalogenation[4]
Pd(dppf)Cl₂·DCMK₂CO₃1,4-Dioxane/H₂O (3:1)9045 - 55%Unreacted Starting Material[3]
XPhos Pd G2 K₃PO₄ 1,4-Dioxane/H₂O (4:1) 100 85 - 92% Trace (<5%) [4][5]

Note: XPhos Pd G2 paired with K₃PO₄ provides the optimal balance of basicity for transmetalation without degrading the sensitive pyrazole core.

Experimental Protocols

Protocol A: N1-SEM Protection of 4-Bromo-3-tert-butyl-1H-pyrazol-5-amine

Causality Note: The SEM group is chosen over Boc or Acetyl because it is highly stable to the basic, aqueous conditions of the subsequent Suzuki coupling[7].

  • Preparation: Charge an oven-dried, argon-flushed round-bottom flask with 4-bromo-3-tert-butyl-1H-pyrazol-5-amine (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in small portions. Stir for 30 minutes until hydrogen gas evolution ceases. This ensures complete formation of the pyrazolide anion.

  • Protection: Add 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the SEM-protected intermediate.

Protocol B: Suzuki-Miyaura Cross-Coupling

Causality Note: Rigorous degassing is mandatory. Oxygen rapidly oxidizes the electron-rich XPhos-Pd(0) active species to an inactive Pd(II) complex, killing the catalytic cycle.

  • Reagent Loading: In a Schlenk tube or heavy-walled pressure vial, combine the SEM-protected pyrazole (1.0 eq), the desired aryl/heteroaryl boronic acid (1.5 eq), and K₃PO₄ (2.0 eq).

  • Solvent Addition & Degassing: Add a mixture of 1,4-Dioxane and H₂O (4:1 v/v, 0.1 M). Sparge the mixture with Argon for 15 minutes by submerging a long needle directly into the solvent.

  • Catalyst Addition: Quickly add XPhos Pd G2 (0.05 eq) under a positive stream of Argon. Seal the vial tightly.

  • Heating: Heat the reaction mixture in a pre-heated oil bath at 100 °C for 12–16 hours[4].

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via flash chromatography.

Protocol C: SEM Deprotection
  • Reaction: Dissolve the coupled product in Dichloromethane (DCM). Add Trifluoroacetic acid (TFA) to achieve a 1:1 v/v ratio of DCM:TFA.

  • Stirring: Stir at room temperature for 2–4 hours. Monitor by LC-MS until the SEM group is completely cleaved.

  • Neutralization: Concentrate the mixture under reduced pressure to remove excess TFA. Redissolve in EtOAc and carefully neutralize with saturated aqueous NaHCO₃ until the aqueous layer is pH ~8.

  • Isolation: Extract, dry over Na₂SO₄, and concentrate to yield the final, unprotected biaryl 4-substituted-3-tert-butyl-1H-pyrazol-5-amine[7].

References

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry - ACS Publications. Available at:[Link][4]

  • One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. Available at:[Link][5]

  • Therapeutic compounds and uses thereof (US20150065522A1). Google Patents. Available at:[2]

  • Palladium-catalysed synthesis of small-molecule epigenetic inhibitors as anticancer therapeutics. Taylor & Francis. Available at:[Link][6]

Sources

Method

Application Notes and Protocols: 4-bromo-3-tert-butyl-1H-pyrazol-5-amine as a Versatile Building Block for Kinase Inhibitors

Introduction: The Strategic Advantage of the 3-tert-Butyl-5-aminopyrazole Scaffold The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Advantage of the 3-tert-Butyl-5-aminopyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1] Its versatile synthetic handles and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases make it an ideal starting point for the design of potent and selective inhibitors.[2] The subject of this guide, 4-bromo-3-tert-butyl-1H-pyrazol-5-amine , offers a unique combination of features that make it a particularly valuable building block for the synthesis of next-generation kinase inhibitors.

The strategic placement of the bulky tert-butyl group at the 3-position can confer significant advantages in kinase inhibitor design. This group can occupy a hydrophobic pocket within the kinase domain, often leading to enhanced potency and selectivity.[1][3][4] The 5-amino group serves as a crucial hydrogen bond donor, mimicking the adenine portion of ATP and anchoring the inhibitor to the hinge region of the kinase.[2] Finally, the bromine atom at the 4-position provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse chemical functionalities to explore structure-activity relationships (SAR) and fine-tune the pharmacological properties of the final compound.

These application notes will provide detailed protocols for the utilization of 4-bromo-3-tert-butyl-1H-pyrazol-5-amine in the synthesis of kinase inhibitors, supported by quantitative data and a discussion of the underlying scientific principles.

Key Synthetic Transformations: Unlocking the Potential of 4-bromo-3-tert-butyl-1H-pyrazol-5-amine

The bromine atom at the C4 position and the amino group at the C5 position are the primary sites for synthetic elaboration. The following sections detail exemplary protocols for key transformations that enable the construction of diverse kinase inhibitor libraries from this versatile building block.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the introduction of aryl and heteroaryl moieties. This reaction is instrumental in the synthesis of many kinase inhibitors where a specific aromatic system is required for optimal binding to the target kinase.

Exemplary Synthesis of a 4-Aryl-3-tert-butyl-1H-pyrazol-5-amine Derivative:

This protocol describes a representative Suzuki-Miyaura coupling reaction to introduce a phenyl group at the 4-position of the pyrazole ring.

Materials:

  • 4-bromo-3-tert-butyl-1H-pyrazol-5-amine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried reaction vessel, add 4-bromo-3-tert-butyl-1H-pyrazol-5-amine (1.0 mmol, 1.0 equiv), phenylboronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • In a separate vial, prepare the catalyst system by mixing palladium(II) acetate (0.03 mmol, 3 mol%) and SPhos (0.06 mmol, 6 mol%).

  • Add the catalyst mixture to the reaction vessel.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-phenyl-3-tert-butyl-1H-pyrazol-5-amine.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a palladium source (Pd(OAc)₂) and a bulky, electron-rich phosphine ligand like SPhos is highly effective for the Suzuki coupling of electron-rich amino-substituted heteroaryl halides, which can be challenging substrates.

  • Base and Solvent System: A mixed solvent system of dioxane and water with a phosphate base is a common and robust choice for Suzuki couplings, promoting the dissolution of both organic and inorganic reagents and facilitating the transmetalation step.

  • Degassing: The removal of oxygen is crucial to prevent the oxidation and deactivation of the palladium(0) active catalyst.

dot

Caption: Workflow for Suzuki-Miyaura Coupling.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds. This reaction is particularly useful for coupling the 5-amino group of the pyrazole with various aryl or heteroaryl halides, a common strategy in the synthesis of kinase inhibitors.

Exemplary Synthesis of a N-Aryl-3-tert-butyl-1H-pyrazol-5-amine Derivative:

This protocol outlines the coupling of the 5-amino group with a substituted aryl bromide.

Materials:

  • 4-bromo-3-tert-butyl-1H-pyrazol-5-amine

  • Aryl bromide (e.g., 4-bromotoluene)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous toluene (5 mL).

  • Add 4-bromo-3-tert-butyl-1H-pyrazol-5-amine (1.0 mmol, 1.0 equiv), the aryl bromide (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C for 12-18 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl-4-bromo-3-tert-butyl-1H-pyrazol-5-amine.

Causality Behind Experimental Choices:

  • Catalyst System: The Pd₂(dba)₃/XPhos system is a highly active and versatile catalyst for C-N cross-coupling reactions, capable of coupling a wide range of amines and aryl halides with good functional group tolerance.

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is effective in promoting the catalytic cycle of the Buchwald-Hartwig amination.

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can lead to catalyst deactivation and side reactions. Therefore, the use of anhydrous solvent and an inert atmosphere is critical for optimal results.

dot

Caption: Workflow for Buchwald-Hartwig Amination.

Application in the Synthesis of a FLT3 Kinase Inhibitor Analog

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation and survival of hematopoietic progenitor cells. Mutations in FLT3 are found in a significant proportion of patients with acute myeloid leukemia (AML), making it an attractive therapeutic target. Several pyrazole-based inhibitors of FLT3 have been developed.[3] The following is a proposed synthetic route to a FLT3 inhibitor analog, demonstrating the utility of 4-bromo-3-tert-butyl-1H-pyrazol-5-amine.

Proposed Synthetic Scheme:

This proposed two-step synthesis combines a Buchwald-Hartwig amination followed by a Suzuki-Miyaura coupling to construct a complex kinase inhibitor scaffold.

dot

G start 4-bromo-3-tert-butyl-1H-pyrazol-5-amine intermediate N-(4-methoxyphenyl)-4-bromo-3-tert-butyl-1H-pyrazol-5-amine start->intermediate Buchwald-Hartwig Amination final_product FLT3 Inhibitor Analog intermediate->final_product Suzuki-Miyaura Coupling reagent1 4-bromoanisole Pd₂(dba)₃, XPhos, NaOtBu reagent1->intermediate reagent2 Pyrimidin-5-ylboronic acid Pd(OAc)₂, SPhos, K₃PO₄ reagent2->final_product

Caption: Proposed synthesis of a FLT3 inhibitor analog.

Quantitative Data: Biological Activity of Kinase Inhibitors with the 3-tert-Butyl-Pyrazol-5-amine Scaffold

The incorporation of the 3-tert-butyl-pyrazol-5-amine scaffold has led to the discovery of potent inhibitors against various kinases. The following table summarizes the inhibitory activities (IC₅₀ values) of selected kinase inhibitors featuring this core structure, highlighting the impact of this building block on biological activity.

Kinase TargetInhibitor StructureIC₅₀ (nM)Reference
FLT3 Analog with N-phenyl, 3-tert-butyl pyrazole21 (enzymatic)[3]
p38α MAPK BIRB 796 analog(Potent inhibitor)[4]
CDK16 Pyrazole-pyrimidine derivative33 (EC₅₀)[2]

Note: The data presented is for illustrative purposes and highlights the potential of the 3-tert-butyl-pyrazol-5-amine scaffold. Specific activities will vary depending on the full chemical structure of the inhibitor.

Targeted Signaling Pathways

Kinase inhibitors derived from 4-bromo-3-tert-butyl-1H-pyrazol-5-amine can be designed to target key signaling pathways implicated in cancer and inflammatory diseases. The versatility of this building block allows for the development of inhibitors against kinases in pathways such as:

  • PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5][6][7][8]

  • JAK/STAT Pathway: The JAK/STAT pathway is crucial for cytokine signaling and is implicated in various inflammatory diseases and hematological malignancies.[9][10][11][]

  • MAPK Pathway: The MAPK signaling cascade regulates a wide range of cellular processes, including proliferation, differentiation, and stress responses, and is a key target in oncology.[13][14][15][16][17]

dot

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Growth & Proliferation mTOR->Proliferation Inhibitor Pyrazole-based Inhibitor Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTOR

Caption: Inhibition of the PI3K/AKT/mTOR Pathway.

dot

JAK_STAT_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to GeneExpression Gene Expression (Inflammation, Proliferation) Nucleus->GeneExpression Inhibitor Pyrazole-based Inhibitor Inhibitor->JAK

Caption: Inhibition of the JAK/STAT Pathway.

Conclusion

4-bromo-3-tert-butyl-1H-pyrazol-5-amine is a highly valuable and versatile building block for the discovery and development of novel kinase inhibitors. Its unique substitution pattern provides a strategic advantage for achieving high potency and selectivity. The synthetic protocols outlined in these application notes provide a solid foundation for researchers to explore the vast chemical space accessible from this starting material, paving the way for the discovery of new therapeutics for a range of diseases.

References

  • Patsnap Synapse. (2024, June 21). What are MAPKs inhibitors and how do they work?[Link]

  • Juric, D., et al. (2014). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Molecular Cancer Therapeutics, 13(5), 1021-1031. [Link]

  • Targeted Oncology. (2011, July 27). JAK-STAT Signaling Has Many Faces: Inhibitors Offer Hope in Rare Blood Cancers. [Link]

  • Garcia-Martinez, J. M., et al. (2011). New Inhibitors of the PI3K-Akt-mTOR Pathway: Insights Into mTOR Signaling From a New Generation of Tor Kinase Domain Inhibitors (TORKinibs). Current Opinion in Cell Biology, 23(2), 196-203. [Link]

  • Janku, F., et al. (2018). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Journal of Hematology & Oncology, 11(1), 1-10. [Link]

  • Aplin, A. E., et al. (2011). Use of Inhibitors in the Study of MAP Kinases. Methods in Molecular Biology, 750, 133-153. [Link]

  • Al-Obeidi, F. A., et al. (2026, January 15). Targeting the MAPK Pathway in Cancer. Cancers, 18(2), 456. [Link]

  • Khan, M. W., et al. (2022). JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies. Frontiers in Oncology, 12, 833366. [Link]

  • Grellety, T., et al. (2025, December 12). Targeting the JAK/STAT Signaling Pathway in Breast Cancer: Leaps and Hurdles. International Journal of Molecular Sciences, 27(1), 123. [Link]

  • Scientific Archives. (2023). A Paradoxical AKT: Exploring the Promise and Challenges of PI3K/AKT/mTOR Targeted Therapies. [Link]

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. [Link]

  • Al-Obeidi, F. A., et al. (2026, January 15). Targeting the MAPK Pathway in Cancer. PubMed. [Link]

  • Becerra, D., Cobo, J., & Castillo, J.-C. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine. Molbank, 2021(3), M1250. [Link]

  • Preuss, F., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834. [Link]

  • Becerra, D., Cobo, J., & Castillo, J.-C. (2025, April 15). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2025(2), M1350. [Link]

  • ResearchGate. (n.d.). 1-Aryl-3-tert-butyl-1H-pyrazol-5-amines 25a–l. [Link]

  • Niculescu-Duvaz, D., et al. (2023, July 12). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359. [Link]

  • Saturno, G., et al. (2023). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. European Journal of Medicinal Chemistry, 258, 115579. [Link]

  • Zhang, Q., et al. (2022, June 22). Synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate. Highlights in Science, Engineering and Technology, 2, 591. [Link]

  • Abonia, R., et al. (2012). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2869. [Link]

  • Preuss, F., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters, 14(6), 833-840. [Link]

  • Pargellis, C., et al. (2002). Structure–Activity Relationships of the p38α MAP Kinase Inhibitor 1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry, 45(24), 5227-5237. [Link]

  • Harras, M. F., et al. (2018). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules, 23(12), 3099. [Link]

  • ResearchGate. (2025, August 6). Design, synthesis, and biological evaluation of a new series of pyrazole derivatives: Discovery of potent and selective JNK3 kinase inhibitors. [Link]

  • Wang, Y., et al. (2016). Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors. Bioorganic & Medicinal Chemistry, 24(16), 3638-3647. [Link]

  • Kalel, V. C., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 62(24), 11169-11187. [Link]

Sources

Application

Application Note: A Robust Reversed-Phase HPLC Purification Method for 4-bromo-3-tert-butyl-1H-pyrazol-5-amine

Abstract This application note details a systematic and robust method for the purification of 4-bromo-3-tert-butyl-1H-pyrazol-5-amine, a key intermediate in pharmaceutical synthesis. The inherent structural complexity of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a systematic and robust method for the purification of 4-bromo-3-tert-butyl-1H-pyrazol-5-amine, a key intermediate in pharmaceutical synthesis. The inherent structural complexity of the molecule, featuring a bulky hydrophobic tert-butyl group alongside a polar basic amine and a pyrazole core, presents a unique purification challenge. This guide outlines a reversed-phase high-performance liquid chromatography (RP-HPLC) method that leverages precise control of mobile phase pH to achieve high purity and yield. We provide a comprehensive, step-by-step protocol from method development to preparative scale-up, including critical system suitability tests to ensure procedural integrity and reproducibility. This document is intended for researchers, chemists, and drug development professionals seeking a reliable purification strategy for pyrazole derivatives and similarly functionalized heterocyclic compounds.

Introduction and Scientific Rationale

4-bromo-3-tert-butyl-1H-pyrazol-5-amine is a heterocyclic compound whose structural motifs are prevalent in a wide range of biologically active molecules. The successful synthesis of drug candidates often hinges on the purity of such intermediates. The molecule's amphipathic nature—possessing both the non-polar tert-butyl moiety and the polar, ionizable amine group—necessitates a carefully designed purification strategy.

Reversed-phase chromatography is the chosen mode of separation due to its robustness, reproducibility, and suitability for a wide range of organic molecules.[1][2] The primary retention mechanism in this method is the hydrophobic interaction between the analyte and the non-polar stationary phase.[3] For our target compound, the tert-butyl group provides a strong hydrophobic anchor for retention on a C18 stationary phase.

A critical aspect of this method is the management of the primary amine functional group. The ionization state of this group, governed by the mobile phase pH, profoundly impacts the molecule's overall polarity and, consequently, its retention behavior.[3][4] By maintaining a consistently low pH, the amine group is protonated (R-NH₃⁺), which prevents peak tailing caused by undesirable interactions with residual silanol groups on the silica-based stationary phase.[3] This guide employs a volatile acidic modifier, trifluoroacetic acid (TFA), which effectively controls pH while being easily removable during post-purification workup.

Chromatographic Method and Parameters

A successful purification is predicated on the careful selection of chromatographic parameters. The following conditions were optimized for the separation of the target compound from common synthetic impurities.

Table 1: Optimized HPLC Conditions
ParameterAnalytical ScalePreparative Scale
Instrumentation Standard Analytical HPLC/UHPLC SystemPreparative HPLC System
Column C18, 150 mm x 4.6 mm, 5 µmC18, 250 mm x 21.2 mm, 5-10 µm
Mobile Phase A 0.1% (v/v) TFA in HPLC-Grade Water0.1% (v/v) TFA in HPLC-Grade Water
Mobile Phase B 0.1% (v/v) TFA in HPLC-Grade Acetonitrile0.1% (v/v) TFA in HPLC-Grade Acetonitrile
Elution Mode GradientGradient (with optimized loading step)
Gradient Program 10% B to 90% B over 15 minutes10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min20.0 mL/min (Typical, scalable)
Column Temperature 30 °C30 °C
Detection UV/PDA at 220 nmUV/PDA at 220 nm
Injection Volume 5-10 µL0.5-2.0 mL (Dependent on concentration)

Rationale for Parameter Selection:

  • Stationary Phase: A C18 column provides the necessary hydrophobicity to retain the molecule via its tert-butyl group, making it a standard and reliable choice for reversed-phase separations.[5]

  • Mobile Phase: An acetonitrile/water system offers excellent solvent strength and low UV cutoff, which is advantageous for detection at low wavelengths.[6] The addition of 0.1% TFA ensures the amine is protonated, leading to sharp, symmetrical peaks.[7]

  • Detection Wavelength: Pyrazole derivatives exhibit significant UV absorbance in the low UV range.[8][9] A wavelength of 220 nm was chosen to ensure high sensitivity for both the main compound and potential impurities.

  • Temperature Control: Maintaining a constant column temperature of 30 °C ensures reproducible retention times by minimizing viscosity fluctuations in the mobile phase.[10]

Experimental Protocol

This protocol is designed as a self-validating system, incorporating system suitability tests (SST) as mandated by regulatory guidelines like the ICH and USP to ensure the chromatographic system is performing correctly before committing valuable samples.[11][12][13]

Workflow for HPLC Purification

HPLC_Purification_Workflow cluster_prep Phase 1: Preparation cluster_validation Phase 2: System Validation cluster_execution Phase 3: Execution & Collection cluster_final Phase 4: Product Isolation prep_mobile Mobile Phase Preparation A: 0.1% TFA in Water B: 0.1% TFA in ACN prep_system System Preparation Prime pumps Equilibrate column with initial conditions (10% B) prep_mobile->prep_system prep_sample Sample Preparation Dissolve crude material in DMSO or Mobile Phase A inject_sample Crude Sample Injection Perform analytical scouting run or preparative loading prep_sample->inject_sample sst System Suitability Test (SST) Inject standard Verify parameters (Tailing, RSD, Plates) prep_system->sst sst_check SST Pass? sst->sst_check sst_check->prep_system No, troubleshoot sst_check->inject_sample Yes monitor Monitor Separation Identify target peak by retention time and UV spectrum inject_sample->monitor collect Fraction Collection Collect eluent corresponding to the pure peak monitor->collect analysis Purity Analysis Analyze collected fractions by analytical HPLC collect->analysis pooling Pool Pure Fractions Combine fractions meeting purity criteria analysis->pooling evaporation Solvent Evaporation Remove ACN/Water/TFA via rotary evaporation or lyophilization pooling->evaporation final_product Pure Compound evaporation->final_product

Caption: Workflow diagram for the purification of 4-bromo-3-tert-butyl-1H-pyrazol-5-amine.

Step 1: Mobile Phase and Sample Preparation
  • Mobile Phase A: Add 1.0 mL of Trifluoroacetic Acid (TFA) to 1 L of HPLC-grade water. Filter through a 0.45 µm filter and degas thoroughly.[14]

  • Mobile Phase B: Add 1.0 mL of TFA to 1 L of HPLC-grade acetonitrile. Filter and degas.

  • Sample Preparation: Dissolve the crude 4-bromo-3-tert-butyl-1H-pyrazol-5-amine in a minimal amount of DMSO or Mobile Phase A to a concentration suitable for injection (e.g., 1-5 mg/mL for analytical scale, 10-50 mg/mL for preparative scale). Ensure the sample is fully dissolved; sonication may be required. Filter the sample solution through a 0.45 µm syringe filter before injection.

Step 2: System Equilibration and Suitability Test (SST)
  • Equilibration: Purge the HPLC system with the prepared mobile phases. Equilibrate the column with the initial mobile phase composition (e.g., 90% A / 10% B) at the designated flow rate until a stable baseline is achieved (typically 10-15 column volumes).

  • System Suitability: Prepare a standard solution of previously purified 4-bromo-3-tert-butyl-1H-pyrazol-5-amine (~0.1 mg/mL). Perform five replicate injections. The system is deemed suitable for use if it meets the criteria outlined in Table 2.[11][15]

Table 2: System Suitability Test (SST) Acceptance Criteria
ParameterAcceptance CriteriaRationale
Peak Area %RSD ≤ 2.0%Ensures injection and system precision.[11]
Retention Time %RSD ≤ 1.0%Confirms stable pump performance and elution.[16]
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Measures peak symmetry, indicating good chromatographic interactions.[12]
Theoretical Plates (N) ≥ 2000Indicates column efficiency and separation power.[12]
Step 3: Method Execution and Fraction Collection
  • Analytical Scout Run: Inject a small volume (5-10 µL) of the crude sample solution onto the analytical column using the gradient method. Identify the retention time of the target compound.

  • Preparative Run: Scale the injection volume for the preparative column. Inject the crude sample solution.

  • Fraction Collection: Monitor the chromatogram in real-time. Begin collecting the eluent just before the target peak begins to rise from the baseline and stop collection after the peak returns to baseline. Use narrow collection windows to isolate the peak apex for the highest purity fractions.

Step 4: Post-Purification Analysis and Product Isolation
  • Purity Analysis: Analyze the collected fractions using the analytical HPLC method to determine the purity of each.

  • Pooling: Combine the fractions that meet the required purity specification (e.g., >98%).

  • Solvent Removal: Remove the mobile phase solvents from the pooled fractions using a rotary evaporator. The presence of water may require subsequent lyophilization (freeze-drying) to yield the final product as a solid. TFA is volatile and will be removed under vacuum.

Method Validation and Trustworthiness

For use in a regulated environment, this method must be validated according to ICH guidelines.[17][18] The validation process provides documented evidence that the method is suitable for its intended purpose.[19][20]

  • Specificity: The ability to resolve the target analyte from potential impurities, demonstrated by baseline separation and peak purity analysis using a PDA detector.

  • Linearity: Assessed by creating a calibration curve from a series of standards to demonstrate a linear relationship between concentration and peak area.

  • Accuracy & Precision: Determined by replicate analyses of a sample with a known concentration to show the closeness of the results to the true value and the agreement among the results, respectively.[19]

Troubleshooting

Table 3: Common HPLC Purification Issues and Solutions
IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing Secondary interactions with silanols; column overload.Ensure mobile phase pH is low (<3); reduce sample mass injected.
Poor Resolution In-optimized gradient; low column efficiency.Steepen or flatten the gradient slope around the target peak; replace the column if old.
High Backpressure Column or system blockage; precipitated sample.Filter all samples and mobile phases; reverse-flush the column (without detector); check for system blockages.
No/Low Recovery Compound precipitation on-column; poor solubility.Ensure sample is fully dissolved before injection; add a stronger organic solvent (e.g., THF, sparingly) to the sample diluent.

Conclusion

The RP-HPLC method detailed herein provides a reliable and reproducible strategy for the high-purity isolation of 4-bromo-3-tert-butyl-1H-pyrazol-5-amine. By employing a C18 stationary phase and an acidic acetonitrile/water mobile phase, this method effectively manages the compound's amphipathic properties to yield a sharp, symmetrical peak suitable for purification. The integration of rigorous system suitability testing ensures the integrity and consistency of the results, making this protocol highly applicable for both academic research and industrial drug development settings.

References

  • assayprism.com. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. Retrieved from [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]

  • Pharmaceutical Updates. (2021, May 3). System suitability in HPLC Analysis. Retrieved from [Link]

  • HPLC Primer. (2025, November 3). System suitability Requirements for a USP HPLC Method. Retrieved from [Link]

  • International Journal of Research and Analytical Reviews (IJRASET). (2023, November 1). The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. Retrieved from [Link]

  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Retrieved from [Link]

  • PubMed. (2008, June 13). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Retrieved from [Link]

  • Resolian. (2025, November 26). HPLC-UV Method Development for Highly Polar Impurities. Retrieved from [Link]

  • SCION Instruments. (2025, April 1). HPLC Column Selection Guide. Retrieved from [Link]

  • Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Retrieved from [Link]

  • ACS Publications. (2003, December 30). Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. Retrieved from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • PMC. (2019, August 30). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]

  • YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

  • PMC. (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Retrieved from [Link]

  • SIELC Technologies. (2018, February 17). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

  • Chromatography Online. (2016, August 1). HPLC Column Standardization in Pharmaceutical Development: A Case Study. Retrieved from [Link]

  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]

  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]

  • LCGC International. (2014, September 1). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Retrieved from [Link]

  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • Pharmanest. (n.d.). Normal Phase Chiral HPLC Methods for Analysis of Afoxolaner. Retrieved from [Link]

  • alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 4-Bromopyrazole. Retrieved from [Link]

  • RSC Publishing. (2019, August 30). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1 H -1,2,3-triazole and pyrazole. Retrieved from [Link]

  • MDPI. (2023, September 9). Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. Retrieved from [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • Wiley Online Library. (2024, December 23). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. Retrieved from [Link]

  • RSC Publishing. (2020, May 22). Recent progress in chemosensors based on pyrazole derivatives. Retrieved from [Link]

  • Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Retrieved from [Link]

  • Waters Corporation. (n.d.). HPLC Separation Modes. Retrieved from [Link]

  • MDPI. (2019, November 29). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HPLC Solvent Selection. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: The Strategic Use of 4-bromo-3-tert-butyl-1H-pyrazol-5-amine in Fragment-Based Drug Discovery

Abstract Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient alternative to high-throughput screening for the identification of high-quality lead compounds.[1][2] This methodology...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient alternative to high-throughput screening for the identification of high-quality lead compounds.[1][2] This methodology relies on identifying low molecular weight fragments (<300 Da) that bind with weak affinity to a biological target, and then optimizing these hits into potent molecules through structure-guided design.[3][4][5] The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous FDA-approved drugs.[6][7] This document provides a detailed guide for researchers on the strategic application of 4-bromo-3-tert-butyl-1H-pyrazol-5-amine , a versatile fragment, within an FBDD workflow. We will detail its physicochemical properties, its role in probing target interactions, and provide comprehensive protocols for its use in primary screening, hit validation, structural biology, and synthetic elaboration.

The Fragment: A Multi-Faceted Tool for Target Exploration

The selection of fragments is a critical first step in any FBDD campaign.[8] An ideal fragment library covers a broad chemical space with a limited number of compounds.[8] 4-bromo-3-tert-butyl-1H-pyrazol-5-amine is an exemplary fragment, designed with intention. Its structure contains distinct features that each serve a strategic purpose in target engagement and subsequent optimization.

Table 1: Physicochemical Properties of the Fragment

PropertyValueSignificance in FBDD
Molecular Formula C₇H₁₂BrN₃[9][10]-
Molecular Weight 218.1 g/mol [10]Adheres to the "Rule of Three" (<300 Da), ensuring efficient exploration of chemical space.[2]
Hydrogen Bond Donors 2 (Amine & Pyrazole N-H)Provides key directional interactions, often with the protein backbone, to anchor the fragment.
Hydrogen Bond Acceptors 1 (Pyrazole N)Offers an additional point for specific hydrogen bonding.
cLogP (Predicted) ~1.8-2.2Balanced lipophilicity ensures adequate solubility while allowing for probing of hydrophobic regions.
Heavy Atom Count 11Low complexity allows for high ligand efficiency (LE).[11]

The strategic value of this fragment lies in the synergy of its substituents:

  • Pyrazole Core: A rigid, aromatic scaffold that is a known bioisostere for other rings like benzene, often improving physicochemical properties.[6] It positions the other functional groups in a defined three-dimensional orientation.

  • 5-Amino Group: A primary vector for hydrogen bond donation. This group frequently forms high-quality interactions with backbone carbonyls or acidic residues (e.g., Asp, Glu) in a target's binding site.

  • 3-tert-Butyl Group: A bulky, lipophilic moiety excellent for probing hydrophobic sub-pockets. Its defined size can provide insights into the steric tolerance of a binding site.

  • 4-Bromo Group: This is the key "handle" for synthetic elaboration. The bromine atom serves as a versatile electrophilic partner in a multitude of palladium-catalyzed cross-coupling reactions, enabling rapid and targeted fragment growth.[7] It can also participate in halogen bonding, a stabilizing non-covalent interaction.

The FBDD Workflow: From Fragment Hit to Lead Candidate

An integrated and multi-disciplinary approach is essential for a successful FBDD program.[12][13] The process begins with sensitive biophysical screening to detect weak binding events, followed by orthogonal validation, structural characterization, and finally, structure-guided synthetic chemistry to enhance potency.

FBDD_Workflow cluster_0 Phase 1: Screening & Validation cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Hit-to-Lead Screen Primary Screen (TSA, SPR, NMR) Validate Hit Validation (ITC, Orthogonal Assay) Screen->Validate Initial Hits Structure Structure Determination (X-ray Crystallography) Validate->Structure Confirmed Hits SBDD Structure-Based Design (Identify Growth Vectors) Structure->SBDD Binding Mode Synthesis Synthetic Elaboration (e.g., Suzuki Coupling) SBDD->Synthesis SAR SAR & Lead Optimization Synthesis->SAR SAR->SBDD Iterative Cycles Hit_To_Lead cluster_0 Structure-Guided Growth Start Fragment Hit 4-bromo-3-tert-butyl-1H-pyrazol-5-amine Growth_A Vector A (Suzuki Coupling) Start->Growth_A Growth_B Vector B (Buchwald-Hartwig) Start->Growth_B Growth_C Vector C (Sonogashira) Start->Growth_C Product_A Aryl/Heteroaryl Addition Growth_A->Product_A Product_B Amine/Amide Addition Growth_B->Product_B Product_C Alkyne Addition Growth_C->Product_C

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Bromo-3-tert-butyl-1H-pyrazol-5-amine

Welcome to the Technical Support Center. This guide is engineered for discovery chemists, process scientists, and drug development professionals scaling the synthesis of 4-bromo-3-tert-butyl-1H-pyrazol-5-amine (CAS: 1100...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for discovery chemists, process scientists, and drug development professionals scaling the synthesis of 4-bromo-3-tert-butyl-1H-pyrazol-5-amine (CAS: 110086-18-5)[1]. By understanding the mechanistic nuances of the pyrazole core, you can mitigate common yield-limiting factors such as over-oxidation and incomplete conversion.

Synthetic Workflow Overview

The standard bench-scale and industrial route to this heavily substituted pyrazole involves a two-step sequence: the cyclocondensation of pivaloylacetonitrile with hydrazine to build the core, followed by regioselective electrophilic aromatic substitution (EAS) at the C4 position using N-bromosuccinimide (NBS) [2].

Workflow SM Pivaloylacetonitrile + Hydrazine Hydrate INT 3-tert-butyl-1H- pyrazol-5-amine SM->INT Cyclocondensation EtOH, Reflux, 12h PROD 4-bromo-3-tert-butyl- 1H-pyrazol-5-amine INT->PROD Electrophilic Bromination NBS, DMF, 0 °C, 2h

Two-step synthetic workflow for 4-bromo-3-tert-butyl-1H-pyrazol-5-amine.

Self-Validating Experimental Protocols

To ensure reproducibility and high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols are designed as self-validating systems containing built-in analytical checkpoints.

Protocol A: Cyclocondensation to 3-tert-butyl-1H-pyrazol-5-amine
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4,4-dimethyl-3-oxopentanenitrile (10.0 g, 80.0 mmol) and absolute ethanol (100 mL) [3].

  • Addition: Cool the solution to 0 °C. Add hydrazine hydrate (64% in water, 5.0 mL, 100 mmol) dropwise over 15 minutes.

    • Validation Checkpoint: A slight exotherm should be observed, and the solution will transition from clear to slightly yellow, indicating initial hydrazone formation.

  • Heating: Heat the mixture to reflux (80 °C) for 12 hours to drive the dehydration and ring closure.

    • Validation Checkpoint: Monitor by TLC (Eluent: 5% MeOH in DCM). The starting material ( Rf​=0.8 ) should completely disappear, replaced by a highly polar, ninhydrin-active spot ( Rf​=0.2 ).

  • Workup & Isolation: Concentrate the mixture under reduced pressure to remove ethanol. Partition the residue between EtOAc (150 mL) and water (50 mL). Extract the aqueous layer once more with EtOAc (50 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate to yield the intermediate as a crystalline solid.

    • Validation Checkpoint: LC-MS must confirm the mass [M+H]+=140.1 .

Protocol B: Regioselective C4-Bromination
  • Reaction Setup: Dissolve 3-tert-butyl-1H-pyrazol-5-amine (5.0 g, 35.9 mmol) in anhydrous DMF (50 mL) under an argon atmosphere. Cool the homogeneous solution to 0 °C using an ice-water bath.

  • Reagent Preparation: Recrystallize N-bromosuccinimide (NBS) from boiling water prior to use to remove trace Br2​ and succinimide.

  • Addition: Add the freshly purified NBS (6.39 g, 35.9 mmol, 1.0 eq) in five equal portions over 30 minutes, keeping the internal temperature strictly below 5 °C.

    • Validation Checkpoint: The solution will temporarily turn orange upon each addition, fading to pale yellow as the bromonium ion is consumed by the pyrazole core.

  • Monitoring: Stir at 0 °C for 2 hours.

    • Validation Checkpoint: TLC (Eluent: 1:1 EtOAc/Hexanes) should show complete conversion of the starting material ( Rf​=0.1 ) to the less polar product ( Rf​=0.45 ).

  • Quench & Workup: Pour the reaction mixture into 150 mL of ice-cold 5% aqueous sodium thiosulfate ( Na2​S2​O3​ ) to quench any unreacted brominating species. Adjust the pH to 8 using saturated NaHCO3​ . Extract with EtOAc ( 3×100 mL).

  • Isolation: Wash the combined organic layers with 5% aqueous LiCl ( 3×50 mL) to remove residual DMF. Dry over Na2​SO4​ , concentrate, and recrystallize from heptane to afford 4-bromo-3-tert-butyl-1H-pyrazol-5-amine.

    • Validation Checkpoint: LC-MS must show the characteristic bromine isotope pattern (1:1 ratio) at [M+H]+=218.0/220.0 .

Mechanistic Troubleshooting & FAQs

Mechanism SM 3-tert-butyl-1H-pyrazol-5-amine (Electron-Rich Core) Cond1 Optimal Conditions: 1.0 eq NBS, 0 °C SM->Cond1 Cond2 Suboptimal Conditions: Excess NBS or >25 °C SM->Cond2 Target Target C4-Bromination (Fast EAS Pathway) Cond1->Target Regioselective Side1 Amine Oxidation / N-Bromination (Yield Loss) Cond2->Side1 Competitive Oxidation

Mechanistic pathways showing target C4-bromination versus off-target amine oxidation.

Q1: Why is my yield dropping significantly during the bromination step? A1: The primary cause of yield loss is the competitive oxidation of the primary amine group or N-bromination at the pyrazole nitrogen. Because the pyrazole ring is heavily activated by both the amine and the tert-butyl group, electrophilic aromatic substitution (EAS) at the C4 position is extremely fast. However, if excess NBS is used or if the temperature exceeds 5 °C, the exocyclic amine becomes susceptible to irreversible oxidation. Causality: High temperatures increase the kinetic energy beyond the activation barrier for amine oxidation, bypassing the regioselective EAS pathway.

Q2: What is the optimal solvent for the NBS bromination of this specific pyrazole? A2: While dichloromethane (DCM) is a standard halogenation solvent, N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) provide superior yields for 5-aminopyrazoles [2]. Causality: 3-tert-butyl-1H-pyrazol-5-amine has poor solubility in cold DCM. This creates a heterogeneous slurry where localized high concentrations of dissolved NBS cause over-bromination of the small amount of dissolved pyrazole. DMF ensures complete dissolution and stabilizes the polar bromonium transition state.

Q3: How do I efficiently remove the succinimide byproduct without losing my highly polar product during workup? A3: 4-bromo-3-tert-butyl-1H-pyrazol-5-amine is highly polar. Standard aqueous washes can lead to product partitioning into the aqueous layer if the pH drops. Causality: Succinimide is highly water-soluble, but acidic byproducts from NBS degradation can protonate your product's amine, dragging it into the water layer. Solution: Always adjust the aqueous layer to pH 8–9 using saturated NaHCO3​ before extraction. This ensures the pyrazole remains in its free-base form and partitions cleanly into the organic layer.

Q4: In the first step (cyclocondensation), I am seeing incomplete conversion of pivaloylacetonitrile. How can I drive this to completion? A4: The reaction between 4,4-dimethyl-3-oxopentanenitrile and hydrazine hydrate requires sufficient thermal energy to drive the dehydration step after the initial hydrazone formation. If the reaction stalls, ensure that your hydrazine hydrate has not degraded (it loses titer over time when exposed to air). If the titer is verified, adding a catalytic amount of glacial acetic acid (0.1 eq) will activate the carbonyl group and accelerate the ring closure.

Quantitative Data: Bromination Optimization

The following table summarizes the causal relationship between reaction conditions and isolated yield during the C4-bromination of 3-tert-butyl-1H-pyrazol-5-amine.

SolventTemp (°C)NBS EquivalentsTime (h)Isolated Yield (%)Mechanistic Observation
THF 251.051682Trace oxidation observed; requires extended reaction time [2].
DMF 0 to 51.00289 Homogeneous reaction; optimal stabilization of intermediates.
DCM 01.10465Heterogeneous slurry; localized NBS excess causes over-reaction.
DMSO 251.05385Fast conversion; however, aqueous workup is complicated by solvent polarity.

References

  • PubChem Compound Summary for CID 12217739, 4-Bromo-5-(tert-butyl)-1H-pyrazol-3-amine Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells Source: Pharmaceuticals (Basel), 2015, 8(2), 257-276. URL:[Link]

  • Anti-inflammatory medicaments (US Patent 7202257B2)
Optimization

stability and storage conditions for 4-bromo-3-tert-butyl-1H-pyrazol-5-amine

Welcome to the Technical Support and Troubleshooting Center for 4-bromo-3-tert-butyl-1H-pyrazol-5-amine . As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for 4-bromo-3-tert-butyl-1H-pyrazol-5-amine . As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. Here, we address the fundamental chemical causality behind the stability, storage, and handling of this specific halogenated pyrazole derivative, ensuring your experimental workflows remain robust and reproducible.

Chemical Profile & Quantitative Data

Before troubleshooting, it is critical to understand the baseline physicochemical properties of the compound. The combination of a bulky lipophilic group (tert-butyl), a photolabile halogen (bromo), and an electron-rich moiety (primary amine) dictates its specific handling requirements.

PropertyQuantitative Value / Description
Chemical Name 4-bromo-3-tert-butyl-1H-pyrazol-5-amine
CAS Number 110086-18-5
Molecular Formula C7H12BrN3
Molecular Weight 218.10 g/mol
Isotopic Mass Signature m/z 218.02 (79Br) / 220.02 (81Br) in a 1:1 ratio
Appearance White to off-white crystalline powder
Recommended Storage 2–8°C, desiccated, inert atmosphere, protected from light

Mechanistic Workflow: Degradation vs. Stability

The following diagram illustrates the causal relationships between environmental stressors, the chemical degradation pathways they trigger, and the standard operating procedures required to maintain molecular integrity.

G Target 4-bromo-3-tert-butyl-1H-pyrazol-5-amine (CAS: 110086-18-5) Light Light Exposure (UV/Vis) Target->Light Improper Handling Oxygen Oxygen Exposure (Air) Target->Oxygen Improper Handling AmberVial Store in Amber Vials Target->AmberVial Proper Protocol InertGas Argon/N2 Purge Target->InertGas Proper Protocol ColdStorage Refrigeration (2-8°C) with Desiccant Target->ColdStorage Proper Protocol Dehalogenation Photodehalogenation (C-Br Cleavage) Light->Dehalogenation Oxidation Amine Oxidation (Azo/Nitroso Formation) Oxygen->Oxidation Stable Long-Term Stability (Chemical Integrity Maintained) AmberVial->Stable InertGas->Stable ColdStorage->Stable

Degradation pathways and preventive storage workflows for 4-bromo-pyrazol-5-amines.

Expert FAQs: Causality & Mechanisms

Q: Why is inert gas purging critical for this specific pyrazole? A: The 5-amine group is highly electron-rich. While the pyrazole ring itself is generally stable, primary amines attached to aromatic systems are highly susceptible to atmospheric oxidation [1]. Oxygen acts as an electron acceptor, initiating a radical cascade that oxidizes the amine into azo or nitroso dimers. This is visually indicated by a color shift from white to yellow or brown. Purging with Argon displaces oxygen, effectively halting this electron transfer mechanism.

Q: Does the 4-bromo substitution affect light sensitivity? A: Yes. The carbon-bromine (C-Br) bond in halogenated pyrazoles has a relatively low bond dissociation energy. Exposure to ambient UV or visible light induces homolytic cleavage, resulting in photodehalogenation [2]. This generates highly reactive pyrazole radicals that can abstract hydrogen from solvents or cross-react, destroying the purity of your batch. Amber vials are mandatory to block the specific wavelengths responsible for this cleavage.

Q: How does the 3-tert-butyl group influence stability and assay preparation? A: The bulky tert-butyl group provides significant steric hindrance, shielding the adjacent positions of the pyrazole core from nucleophilic attack, which enhances overall ring stability. However, causality dictates that this massive non-polar group drastically increases the molecule's lipophilicity (LogP). Consequently, aqueous solubility is exceptionally poor, necessitating specific solvent protocols to prevent precipitation during biological assays.

Troubleshooting Guide

Issue: My compound precipitated immediately upon addition to the biological assay buffer.

  • Root Cause: The high lipophilicity of the tert-butyl group causes "crashing out" when transitioning from an organic stock to an aqueous environment too rapidly, or if the final DMSO concentration is too low to maintain solvation.

  • Resolution: Ensure your primary stock is prepared in 100% anhydrous DMSO. When diluting into aqueous buffers, add the DMSO stock dropwise while vortexing vigorously. Maintain a final assay concentration of at least 1-2% DMSO, or utilize a surfactant (e.g., 0.1% Tween-20) in your buffer to form stabilizing micelles.

Issue: LC-MS analysis of my 1-month-old stock solution shows a major peak at m/z 139 instead of 218.

  • Root Cause: An m/z of 139 corresponds to the loss of the bromine atom (M - 79). This indicates that photodehalogenation has occurred due to improper light shielding during storage or handling [2].

  • Resolution: Discard the degraded stock. Review your storage protocols to ensure stock solutions are kept in opaque or amber vials and stored at -20°C.

Self-Validating Experimental Protocols

To guarantee trustworthiness in your data, standard operating procedures must be self-validating. Implement the following protocols to ensure the integrity of 4-bromo-3-tert-butyl-1H-pyrazol-5-amine.

Protocol A: Inert Aliquoting and Long-Term Storage

Causality: Repeated freeze-thaw cycles and oxygen exposure degrade the amine. Aliquoting isolates the risk.

  • Preparation: Transfer the master bottle of the compound to a glove box purged with Argon or Nitrogen. If a glove box is unavailable, use an inverted funnel with a continuous gentle flow of Argon over the analytical balance.

  • Aliquoting: Weigh out single-use aliquots (e.g., 5 mg) into pre-weighed, dry, amber glass vials.

  • Purging & Sealing: Flush each vial gently with Argon for 5 seconds. Immediately cap tightly with a PTFE-lined septum cap. Wrap the cap junction with Parafilm.

  • Self-Validation Step (Mass Integrity): Weigh the sealed vial and record the mass on the label. Before using the aliquot months later, re-weigh the vial. An increase in mass indicates a compromised seal and hygroscopic moisture ingress[3].

  • Storage: Store all aliquots in a desiccator placed inside a 2–8°C refrigerator.

Protocol B: Preparation and Quality Control of Stock Solutions

Causality: Incomplete solvation leads to inaccurate dosing in downstream assays.

  • Solvent Selection: Use only anhydrous, LC-MS grade DMSO or Ethanol. Water content in the solvent will cause localized precipitation.

  • Dissolution: Add the required volume of solvent to achieve a 10 mM stock. Vortex for 60 seconds. Sonicate in a water bath at room temperature for 5 minutes.

  • Self-Validation Step (Tyndall Effect): In a darkened room, shine a focused laser pointer or bright LED through the vial. If you observe a visible beam of light scattering through the liquid (Tyndall effect), micro-particulates remain undissolved. Continue sonication until the liquid is optically clear and no light scattering is observed.

  • Chemical Validation: Dilute a 1 µL sample of the stock into 1 mL of LC-MS grade methanol. Run a rapid LC-MS scan. The presence of a distinct 1:1 doublet peak at m/z 218/220 validates that the compound has not undergone dehalogenation during the dissolution process.

References

  • Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). Preparation and Chemistry of 3/5-Halogenopyrazoles. Chemical Reviews. Retrieved from[Link]

Troubleshooting

minimizing dimer formation in pyrazole coupling reactions

An authoritative guide by a Senior Application Scientist, designed for researchers, scientists, and drug development professionals. Technical Support Center: Pyrazole Coupling Reactions Welcome to the technical support c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide by a Senior Application Scientist, designed for researchers, scientists, and drug development professionals.

Technical Support Center: Pyrazole Coupling Reactions

Welcome to the technical support center for pyrazole coupling reactions. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions to help you minimize the formation of undesired dimers and other side products in your experiments. As your partner in research, we aim to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.

Troubleshooting Guide: Minimizing Dimer Formation

Dimer formation, or homocoupling, is a prevalent side reaction in cross-coupling catalysis that consumes starting materials, reduces the yield of the desired product, and complicates purification.[1][2] This section addresses specific issues you may encounter and provides actionable solutions.

Q1: My Suzuki-Miyaura reaction with a 4-halopyrazole is yielding significant amounts of pyrazole homodimer. What are the primary causes and how can I mitigate this?

A1: This is a classic challenge. Pyrazole homodimerization in Suzuki-Miyaura couplings often stems from two competing pathways that outpace the desired cross-coupling: (1) reaction between two molecules of the palladium-bound pyrazole intermediate, or (2) coupling of the pyrazole-boronic acid with itself.[1] The key is to optimize conditions to favor the productive catalytic cycle.

Root Causes & Strategic Solutions:

  • Suboptimal Catalyst System (Palladium Source & Ligand): The ligand's steric and electronic properties are paramount. Insufficiently bulky ligands may not effectively prevent two pyrazole moieties from approaching the palladium center.

    • Actionable Advice: Switch to bulky, electron-rich monophosphine ligands from the Buchwald family. Ligands like SPhos and XPhos have demonstrated high efficacy in couplings with N-H containing heterocycles by promoting rapid reductive elimination.[3] For particularly challenging substrates, consider advanced G2 or G3 precatalysts which ensure the formation of the active monoligated Pd(0) species.[4]

  • Inappropriate Base or Solvent: The base not only facilitates the transmetalation step but also influences the stability of intermediates. A base that is too strong or a solvent that promotes side reactions can be detrimental.

    • Actionable Advice: A common and effective system is K₂CO₃ in a dioxane/water mixture.[4] For N-unprotected pyrazoles, which can be challenging, a switch to a stronger base like K₃PO₄ may be necessary to facilitate the catalytic cycle without promoting decomposition.[3][5]

  • Presence of Oxygen: Oxygen can induce oxidative homocoupling of boronic acids and interfere with the Pd(0)/Pd(II) catalytic cycle.[2]

    • Actionable Advice: Ensure your reaction is rigorously degassed. Use solvents that have been sparged with an inert gas (Argon or Nitrogen) for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction setup and duration.[2]

Optimization Workflow Diagram:

G cluster_0 Troubleshooting Pyrazole Homodimerization Start High Dimer Formation Observed Ligand Screen Bulky Ligands (e.g., XPhos, SPhos) Start->Ligand 1. Change Ligand Base Optimize Base (K2CO3 -> K3PO4) Ligand->Base 2. If dimer persists Solvent Adjust Solvent System (e.g., Dioxane/H2O) Base->Solvent 3. Fine-tune polarity Temp Lower Reaction Temperature Solvent->Temp 4. Reduce side reactions Success Dimer Minimized Temp->Success

Caption: Systematic workflow for optimizing Suzuki-Miyaura reactions.

Q2: In my Sonogashira coupling of a terminal alkyne with an iodopyrazole, I'm observing significant alkyne homodimerization (Glaser coupling). How can I prevent this?

A2: Glaser coupling is a well-known side reaction in Sonogashira couplings, driven by the copper(I) co-catalyst in the presence of oxygen.[2] The goal is to suppress this oxidative pathway while promoting the desired C(sp)-C(sp²) bond formation.

Root Causes & Strategic Solutions:

  • Copper-Catalyzed Oxidative Homocoupling: The Cu(I) species, essential for the traditional Sonogashira transmetalation, can be oxidized to Cu(II) by trace oxygen, which then catalyzes the dimerization of the alkyne.[6]

    • Actionable Advice 1 (Most Effective): Employ a "copper-free" Sonogashira protocol. Modern catalyst systems, often using bulky phosphine ligands or N-heterocyclic carbenes (NHCs), can facilitate the reaction without a copper co-catalyst, completely eliminating the Glaser pathway.[7]

    • Actionable Advice 2 (If Copper is Required): Rigorous exclusion of oxygen is critical. Use freshly degassed solvents and maintain a strict inert atmosphere (argon or nitrogen). The use of an amine base like triethylamine or diisopropylethylamine also helps by keeping the copper in its reduced, active Cu(I) state.[2][6]

  • Slow Cross-Coupling Rate: If the main catalytic cycle is slow, the competing Glaser coupling has more time to occur.

    • Actionable Advice: Ensure your palladium catalyst is highly active. Using a pre-catalyst that rapidly generates the active monoligated Pd(0) species can accelerate the cross-coupling cycle.[7] Additionally, ensure the pyrazole substrate is sufficiently reactive; iodo-pyrazoles are generally more reactive than bromo- or chloro-pyrazoles.[6]

Comparative Table: Sonogashira Conditions for Pyrazoles

ParameterTraditional (Cu-catalyzed)Copper-Free ProtocolRationale for Minimizing Dimer
Catalyst System PdCl₂(PPh₃)₂ / CuI[DTBNpP]Pd(crotyl)Cl or Pd(OAc)₂/SPhosEliminates the primary catalyst for Glaser coupling.[7]
Atmosphere Inert (Crucial)Inert (Best Practice)Prevents oxidation of Cu(I) to the active Glaser catalyst Cu(II).[2]
Base Amine Base (e.g., Et₃N)Organic or Inorganic BaseAmine base helps maintain Cu(I) state.[6]
Temperature Often ElevatedRoom Temperature to Mild HeatMilder conditions can disfavor side reactions.[7]
Q3: I am attempting a Buchwald-Hartwig amination on a 4-bromopyrazole, but the reaction is sluggish and I'm seeing starting material decomposition and some homocoupling of the aryl halide. What can I do?

A3: Sluggish Buchwald-Hartwig reactions with electron-rich or N-H containing heterocycles like pyrazoles are common.[3] The N-H group can coordinate to the palladium center, inhibiting the catalytic cycle. Decomposition and homocoupling suggest catalyst deactivation or suboptimal conditions.

Root Causes & Strategic Solutions:

  • Catalyst Inhibition by Pyrazole N-H: The acidic proton of the pyrazole ring can react with the base or intermediates, and the nitrogen lone pairs can act as competing ligands, sequestering the palladium catalyst.[3]

    • Actionable Advice: Use a catalyst system known for its high activity and resistance to inhibition. Sterically hindered biarylphosphine ligands (e.g., tBuBrettPhos, RuPhos) are designed to create a bulky coordination sphere around the palladium, promoting the desired C-N bond formation and preventing catalyst deactivation.[8][9] Using a strong, non-nucleophilic base like NaOtBu or LHMDS is crucial.

  • β-Hydride Elimination Side Reaction: If coupling with primary amines that have β-hydrogens, a common side reaction is β-hydride elimination from the palladium-amido intermediate, leading to a hydrodehalogenated arene (your pyrazole without the bromine) and an imine.[8]

    • Actionable Advice: The choice of ligand is critical to accelerate reductive elimination over β-hydride elimination. Ligands with wide bite angles and steric bulk are preferred. If this is a persistent issue, consider using amines without β-hydrogens if the synthesis allows.[10]

Experimental Protocol: Optimized Buchwald-Hartwig Amination of 4-Bromo-1H-pyrazole

  • Setup: To a dry Schlenk flask under an argon atmosphere, add the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%) and the ligand (RuPhos, 4 mol%).

  • Reagents: Add the 4-bromo-1H-pyrazole (1.0 equiv), the amine coupling partner (1.2 equiv), and the base (NaOtBu, 2.0 equiv).

  • Solvent: Add anhydrous, degassed solvent (e.g., toluene or dioxane, to a concentration of 0.1 M).

  • Reaction: Stir the mixture at the optimized temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium black. Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.[11]

Frequently Asked Questions (FAQs)

Q4: What is the fundamental mechanism of dimer formation in palladium-catalyzed cross-coupling reactions?

A4: Dimer formation, or homocoupling, arises from "off-cycle" pathways that compete with the main productive catalytic cycle. The exact mechanism depends on the reaction type, but a general overview can be visualized.

Generalized Catalytic Cycle and Dimer Formation Pathway:

G cluster_main Productive Cross-Coupling Cycle cluster_dimer Dimer Formation Pathway Pd0 L-Pd(0) Active Catalyst OA Oxidative Addition (Ar-X) Pd0->OA PdII L-Pd(II)(Ar)(X) OA->PdII TM Transmetalation (R-M) PdII->TM Dimer_TM Transmetalation (Ar-M) PdII->Dimer_TM Side Reaction PdII_R L-Pd(II)(Ar)(R) TM->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Regenerates Catalyst Product Ar-R (Desired Product) RE->Product PdII_Ar L-Pd(II)(Ar)(Ar) Dimer_TM->PdII_Ar Dimer_RE Reductive Elimination PdII_Ar->Dimer_RE Dimer_RE->Pd0 Regenerates Catalyst Dimer Ar-Ar (Dimer Product) Dimer_RE->Dimer

Caption: Competing catalytic cycles for cross-coupling vs. homocoupling.

In this diagram, the main cycle (green) produces the desired product Ar-R. However, the intermediate L-Pd(II)(Ar)(X) can undergo a competing transmetalation with another molecule of the organometallic pyrazole reagent (Ar-M) instead of the intended coupling partner (R-M). This leads to the intermediate L-Pd(II)(Ar)(Ar), which then reductively eliminates to form the undesired Ar-Ar dimer.[1] The goal of optimization is to accelerate the steps in the main cycle (TM and RE) so they significantly outcompete the side reactions.

Q5: Do steric and electronic properties of substituents on the pyrazole ring influence the tendency for dimer formation?

A5: Absolutely. The substituents on the pyrazole ring play a critical role in both reactivity and the propensity for side reactions.

  • Steric Hindrance: Bulky substituents near the coupling site (e.g., at the C5 or C3 positions for a C4-coupling) can sterically shield the pyrazole.[12][13] This can be a double-edged sword. While it may slow down the desired reaction, it can more significantly inhibit the formation of the L-Pd(II)(Ar)(Ar) intermediate required for dimerization, as bringing two bulky pyrazole units together at the palladium center becomes sterically prohibitive.[14] For N-arylations, a bulky group at C5 will sterically favor arylation at the N1 position.[5]

  • Electronic Effects: Electron-donating groups on the pyrazole ring increase its electron density, making it a better nucleophile and potentially accelerating oxidative addition. Conversely, strong electron-withdrawing groups (like -CF₃ or -NO₂) can make the pyrazole less reactive.[15] This change in reactivity can alter the balance between the desired cross-coupling and undesired homocoupling pathways. If the cross-coupling is electronically disfavored and slowed, side reactions become more prevalent.

Q6: Are N-protected pyrazoles less prone to dimerization than N-unprotected (N-H) pyrazoles?

A6: Generally, yes. N-protected pyrazoles often give cleaner reactions for several reasons.

  • Elimination of Catalyst Inhibition: The primary issue with N-H pyrazoles is their ability to inhibit the palladium catalyst.[3] The acidic proton can interfere with the base, and the nitrogen lone pairs can coordinate to the palladium. By protecting the nitrogen (e.g., with a Boc, Trityl, or SEM group), you remove this problematic functionality, leading to a more efficient and faster catalytic cycle.[10][16] A faster productive cycle naturally outcompetes slower side reactions like dimerization.

  • Improved Solubility and Stability: Protection can alter the physical properties of the pyrazole, often improving its solubility in common organic solvents used for cross-coupling, which can lead to more homogeneous and efficient reactions.[11]

  • Regioselectivity Control: In cases of N-arylation, protection is a key strategy to achieve regioselectivity, preventing the formation of isomeric mixtures which can be considered a form of undesired product formation.[16][17]

However, the protecting group adds extra steps to the synthesis (protection and deprotection), so direct coupling of N-H pyrazoles is highly desirable if conditions can be optimized to be efficient and high-yielding.[3]

References

  • MDPI. (2025, January 17). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Available from: [Link]

  • ResearchGate. (2025, December 24). Advances in Pyrazolone Functionalization: A Review Since 2020. Available from: [Link]

  • Kyung Hee University. (2020, August 28). Transition-metal-catalyzed C-H functionalization of pyrazoles. Available from: [Link]

  • KTU ePubl. (n.d.). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. Available from: [Link]

  • PMC. (n.d.). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. Available from: [Link]

  • PMC. (n.d.). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Available from: [Link]

  • PMC. (n.d.). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Available from: [Link]

  • RSC Publishing. (n.d.). Cu(ii)-mediated tautomerization for the pyrazole-nitrile coupling reaction. Available from: [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Visible light-induced functionalization of indazole and pyrazole: a recent update. Available from: [Link]

  • Academia.edu. (n.d.). Steric Effects in the Nucleophilic Addition of Pyrazoles Unsubstituted at a Nitrogen Atom to the Double Bond of Maleic Anhydride. Available from: [Link]

  • ACS Publications. (2021, October 26). Pyrazole-Mediated C–H Functionalization of Arene and Heteroarenes for Aryl–(Hetero)aryl Cross-Coupling Reactions. Available from: [Link]

  • PMC. (n.d.). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. Available from: [Link]

  • ACS Publications. (2022, July 25). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Available from: [Link]

  • PMC. (n.d.). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Available from: [Link]

  • MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Available from: [Link]

  • PMC. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available from: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available from: [Link]

  • ACS Publications. (2008, April 10). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Available from: [Link]

  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.). Available from: [Link]

  • MDPI. (2024, December 5). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Available from: [Link]

  • PMC. (n.d.). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Available from: [Link]

  • ResearchGate. (2025, January 12). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Available from: [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Available from: [Link]

  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (n.d.). Available from: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones. Available from: [Link]

  • ACS Publications. (2016, December 8). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Available from: [Link]

  • PMC. (2025, November 3). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. Available from: [Link]

  • ACS Publications. (2009, February 10). C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-Arylation and N-Alkylation Enabled by SEM-Group Transposition. Available from: [Link]

  • ACS Publications. (2008, July 4). Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. Available from: [Link]

  • PMC. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Available from: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • ACS Publications. (2026, March 1). Switchable and Selective Synthesis of Unsymmetrical N-Aryl Pyrazoles from 1,2,3-Thiadiazine S-Oxides. Available from: [Link]

  • ResearchGate. (n.d.). Optimization of Suzuki-Miyaura cross-coupling reaction. Available from: [Link]

  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Available from: [Link]

  • Verlag der Zeitschrift für Naturforschung. (n.d.). Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions. Available from: [Link]

  • Frontiers. (2022, August 16). The inhibitory effect of some pyrazole ligands and their Cu(II) complexes on the growth of Escherichia coli, Klebsiella–Enterobacter spp., and Staphylococcus aureus. Available from: [Link]

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available from: [Link]

  • Synthesis of new derivatized pyrazole based ligands and their catecholase activity studies. (n.d.). Available from: [Link]

  • DSpace@MIT. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Available from: [Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 4-bromo-3-tert-butyl-1H-pyrazol-5-amine

Welcome to the Technical Support Center for the synthesis and scale-up of 4-bromo-3-tert-butyl-1H-pyrazol-5-amine. This guide is designed for researchers, process chemists, and drug development professionals.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 4-bromo-3-tert-butyl-1H-pyrazol-5-amine. This guide is designed for researchers, process chemists, and drug development professionals. It provides mechanistic insights, validated step-by-step protocols, and troubleshooting strategies to transition this synthesis from the benchtop to a multi-kilogram pilot scale.

Process Overview & Reaction Workflow

The synthesis of 4-bromo-3-tert-butyl-1H-pyrazol-5-amine relies on a highly robust two-step sequence. The first step is the cyclocondensation of a β -ketonitrile (pivaloylacetonitrile) with hydrazine hydrate to construct the pyrazole core[1]. The second step involves the regioselective electrophilic aromatic substitution at the C4 position using N-Bromosuccinimide (NBS)[2].

ProcessFlow cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Electrophilic Bromination N1 Pivaloylacetonitrile (1.0 equiv) N3 3-tert-butyl-1H-pyrazol-5-amine (Intermediate) N1->N3 EtOH, 0°C to 80°C Exotherm Control N2 Hydrazine Hydrate (1.1 equiv) N2->N3 EtOH, 0°C to 80°C Exotherm Control N5 4-bromo-3-tert-butyl- 1H-pyrazol-5-amine (Final API Intermediate) N3->N5 DMF, 0°C to 20°C Regioselective C4-Bromination N4 N-Bromosuccinimide (NBS) (1.02 equiv) N4->N5 N6 Succinimide (Aqueous Waste) N5->N6 Basic Aqueous Workup (pH > 9)

Caption: Scale-up workflow for 4-bromo-3-tert-butyl-1H-pyrazol-5-amine detailing reagents and byproducts.

Frequently Asked Questions (FAQs) - Scale-Up & Safety

Q: How do I manage the exotherm during the cyclocondensation with hydrazine hydrate on a multi-kilogram scale? A: The reaction between β -ketonitriles and hydrazine is highly exothermic. Rapid addition leads to thermal runaway, solvent boil-over, and increased impurity formation[1]. Causality & Solution: Implement a controlled dosing protocol. Add hydrazine hydrate into a cooled solution (0–5 °C) of pivaloylacetonitrile in ethanol. The low temperature suppresses the immediate exotherm and prevents the formation of bis-pyrazole adducts. Only after the addition is complete should the reactor be slowly ramped to reflux.

Q: What is the most scalable method for the C4-bromination of 3-tert-butyl-1H-pyrazol-5-amine? A: While elemental bromine (Br 2​ ) is atom-economical, it is highly corrosive, volatile, and generates stoichiometric HBr gas, which requires specialized scrubbing infrastructure on scale[3]. Causality & Solution: N-Bromosuccinimide (NBS) is the preferred reagent. As a solid, it is easier to handle and provides a controlled release of electrophilic bromine, minimizing over-oxidation of the primary amine group[2]. Use NBS in a polar aprotic solvent (e.g., DMF or acetonitrile) at 0–5 °C to ensure strict regioselectivity at the C4 position.

Q: How do I efficiently remove the succinimide byproduct after NBS bromination? A: Succinimide is highly soluble in water but can partition into organic solvents during extraction, contaminating the final product. Causality & Solution: Perform an aqueous basic wash during the extraction phase. Succinimide has a pKa of ~9.4. By washing the organic layer with 10% aqueous Na 2​ CO 3​ (adjusting the aqueous phase to pH > 9.5), succinimide is deprotonated into its anionic form, forcing it entirely into the aqueous waste stream while the target pyrazole remains in the organic phase.

Troubleshooting Guide: Analytical & Process Deviations

Q: During HPLC monitoring of Step 1, I observe a significant secondary peak (M+W of intermediate + 14 or similar). What caused this? A: This is typically a hydrazone byproduct or bis-adduct caused by poor temperature control during the hydrazine addition. If the internal temperature exceeds 20 °C during the initial dosing, the reaction kinetics favor side-reactions. Corrective Action: Ensure your jacketed reactor's cooling capacity can handle the exotherm. Slow the dosing rate of hydrazine and verify the internal temperature probe is functioning correctly.

Q: The intermediate 3-tert-butyl-1H-pyrazol-5-amine is highly water-soluble. Why are my isolated yields so low during aqueous workup? A: The pyrazole core and primary amine make the intermediate highly polar. Excessive aqueous washes or using highly polar extraction solvents (like pure ethyl acetate) leads to product loss in the aqueous layer. Corrective Action: Minimize aqueous volume. Instead of a traditional extraction, concentrate the reaction mixture to remove the ethanol solvent, then crystallize the product directly from a mixture of water and a non-polar anti-solvent (like toluene or heptane).

Q: My isolated yield for the final 4-bromo-3-tert-butyl-1H-pyrazol-5-amine is below 70%, and the product is discolored (yellow/brown). A: Discoloration and low yield in Step 2 usually indicate over-oxidation of the primary amine group by unreacted NBS/trace Br 2​ , or incomplete removal of succinimide. Corrective Action: Always quench the bromination reaction with a 5% aqueous sodium thiosulfate solution prior to the basic workup. This instantly reduces any residual electrophilic bromine species. Verify succinimide removal via 1 H NMR (look for the disappearance of the succinimide singlet at ~2.7 ppm).

Quantitative Process Parameters

The following table summarizes the validated stoichiometric and physical parameters required for a self-validating scale-up system.

ParameterStep 1: CyclocondensationStep 2: Electrophilic Bromination
Limiting Reagent Pivaloylacetonitrile3-tert-butyl-1H-pyrazol-5-amine
Key Reagent (Equiv) Hydrazine Hydrate (1.1 eq)N-Bromosuccinimide (1.02 eq)
Solvent (Volume) Absolute Ethanol (5 vol)DMF (6 vol)
Addition Temperature 0–5 °C0–5 °C
Reaction Temperature 80 °C (Reflux)15–20 °C
Expected Yield 85–90%88–93%
Critical Quality Attribute Residual Hydrazine < 10 ppmResidual Succinimide < 0.1%

Validated Experimental Protocols (Multi-Gram to Kilogram Scale)

Step 1: Synthesis of 3-tert-butyl-1H-pyrazol-5-amine

Mechanistic Grounding: The reaction proceeds via the initial formation of a hydrazone at the ketone carbonyl of pivaloylacetonitrile, followed by an intramolecular nucleophilic attack of the terminal hydrazine nitrogen onto the nitrile carbon, yielding the 5-aminopyrazole core[1].

  • Reactor Preparation: Charge a clean, dry jacketed reactor with pivaloylacetonitrile (1.0 equiv) and absolute ethanol (5 relative volumes).

  • Cooling: Set the jacket temperature to cool the mixture to an internal temperature of 0–5 °C under a nitrogen atmosphere.

  • Controlled Dosing: Slowly dose hydrazine hydrate (64% hydrazine, 1.1 equiv) via an addition funnel or dosing pump over 2 to 3 hours.

    • Self-Validation Check: Monitor the internal temperature continuously. Pause the addition if the temperature exceeds 15 °C to prevent thermal runaway.

  • Cyclization: Once the addition is complete, gradually heat the reaction mixture to 80 °C (reflux) and stir for 12 hours.

  • Monitoring: Confirm reaction completion via HPLC (monitor for the disappearance of pivaloylacetonitrile).

  • Isolation: Concentrate the mixture under reduced pressure to remove ~80% of the ethanol. Add water (3 vol) and heptane (2 vol) to the residue. Cool the biphasic mixture to 5 °C to induce crystallization. Filter the resulting solid, wash with cold heptane, and dry under vacuum at 45 °C to afford the intermediate.

Step 2: Synthesis of 4-bromo-3-tert-butyl-1H-pyrazol-5-amine

Mechanistic Grounding: The C4 position of the pyrazole ring is highly electron-rich due to the electron-donating effects of the adjacent amine group and the pyrazole nitrogens. This makes C4 highly susceptible to electrophilic aromatic substitution by the bromonium ion ( Br+ ) generated from NBS[3].

  • Reactor Preparation: Charge a jacketed reactor with 3-tert-butyl-1H-pyrazol-5-amine (1.0 equiv) and N,N-Dimethylformamide (DMF) (6 vol).

  • Cooling: Cool the solution to an internal temperature of 0–5 °C.

  • Halogenation: Add N-Bromosuccinimide (NBS) (1.02 equiv) in 5 to 6 equal portions over 1.5 hours.

    • Self-Validation Check: Control the addition rate to keep the internal temperature strictly below 10 °C. Exceeding this temperature increases the risk of amine oxidation and di-bromination.

  • Maturation: Warm the mixture to 15–20 °C and stir for 2 hours.

  • Quenching: Quench the reaction by adding a 5% aqueous sodium thiosulfate solution (1 vol) to neutralize any unreacted NBS. Stir for 15 minutes.

  • Workup & Succinimide Removal: Add 10% aqueous sodium carbonate (Na 2​ CO 3​ ) (5 vol) to adjust the aqueous phase pH to ~9.5. Extract the product with 2-Methyltetrahydrofuran (2-MeTHF) (3 x 4 vol).

  • Purification: Wash the combined organic layers with brine (3 vol), dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Recrystallize the crude solid from a mixture of toluene and heptane to afford the pure 4-bromo-3-tert-butyl-1H-pyrazol-5-amine.

References

  • Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole Source: ACS Publications (Organic Process Research & Development) URL:[Link][3]

  • Pyrazole Synthesis and Halogenation Protocols Source: Organic Chemistry Portal URL:[Link][2]

Sources

Troubleshooting

Technical Support Center: Purification of 4-Bromo-3-tert-butyl-1H-pyrazol-5-amine

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with highly substituted pyrazole intermediates.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with highly substituted pyrazole intermediates.

4-Bromo-3-tert-butyl-1H-pyrazol-5-amine is a critical building block frequently utilized in the synthesis of pharmaceutical active ingredients, including p38 MAP kinase inhibitors[1]. Its synthesis typically involves the electrophilic aromatic bromination of 3-tert-butyl-1H-pyrazol-5-amine using N-bromosuccinimide (NBS)[2]. While the C4 position is highly activated for substitution, the crude reaction mixture often contains a complex profile of impurities that can poison downstream transition-metal-catalyzed cross-coupling reactions.

This guide provides field-proven troubleshooting strategies, causal explanations for impurity behaviors, and self-validating protocols to achieve API-grade purity.

Quantitative Impurity Profile & Chemical Logic

To purify the crude mixture effectively, we must exploit the physicochemical differences between the target molecule and its impurities. The table below summarizes the quantitative data and chemical logic used to design the purification workflow.

Impurity / ComponentSourceEstimated pKaSolubility ProfileTargeted Removal Strategy
4-Bromo-3-tert-butyl-1H-pyrazol-5-amine Target Product~ 2.5 - 3.0 (Conjugate Acid)High in EtOAc/DCM; Insoluble in cold water.Retain in organic phase during moderate pH washes.
3-tert-butyl-1H-pyrazol-5-amine Unreacted Starting Material~ 4.5 - 5.0 (Conjugate Acid)High in EtOAc; Soluble in mildly acidic water.Mild acidic wash (pH 4.5-5.0) to selectively protonate.
Succinimide NBS Byproduct~ 9.5 (Weak Acid)Highly soluble in water and basic aqueous solutions.Sat. NaHCO3 wash to form water-soluble sodium salt[3].
Oxidative Byproducts (Azo/Nitroso) Amine OxidationN/APolar, highly colored (red/brown).Na2S2O3 quench [4] followed by carbon filtration.

Troubleshooting & FAQs

Q: How do I efficiently remove the succinimide byproduct without losing my pyrazole amine into the aqueous phase? A: Succinimide is highly soluble in water and can be removed by partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate or dichloromethane) and water. However, to prevent the weakly basic pyrazole amine from protonating and partitioning into the aqueous layer, the aqueous wash must be kept slightly basic. Washing the organic layer with saturated sodium bicarbonate (NaHCO3) ensures the succinimide is deprotonated (pKa ~9.5) and completely extracted into the aqueous phase, while the target compound remains safely in the organic layer[3][4].

Q: My crude product is dark brown or red instead of the expected off-white solid. How do I remove these oxidation impurities? A: The primary amine group on the pyrazole ring is highly susceptible to oxidation by trace molecular bromine (Br2) or unquenched radicals generated during the NBS reaction. This leads to the formation of highly colored azo or polymeric byproducts. To troubleshoot this, immediately quench the crude reaction mixture with a saturated aqueous solution of sodium thiosulfate (Na2S2O3)[4]. This reduces any active electrophilic bromine species to inert bromide ions. If the color persists after the workup, treating the dissolved crude product with activated charcoal during recrystallization will adsorb these polar, conjugated impurities.

Q: How can I selectively separate unreacted 3-tert-butyl-1H-pyrazol-5-amine from the brominated product without using column chromatography? A: You can exploit the differential basicity of the two compounds. The introduction of the electron-withdrawing bromine atom at the C4 position significantly decreases the basicity of the adjacent primary amine and pyrazole nitrogens compared to the starting material. By washing the organic layer with a carefully buffered mild acid (pH ~4.5-5.0), the more basic unreacted starting material is selectively protonated and extracted into the aqueous phase. The less basic 4-bromo product remains unprotonated in the organic layer.

Q: During the aqueous workup, a stubborn emulsion forms between the organic and aqueous layers. How can I break it? A: Pyrazole amines can act as weak surfactants, especially in the presence of highly polar aprotic solvents like DMSO or DMF often used during bromination[2]. To break the emulsion, saturate the aqueous layer by adding solid sodium chloride (brine). If the emulsion persists, filter the entire biphasic mixture through a pad of Celite; this removes microscopic insoluble polymeric particulates that physically stabilize the emulsion interface.

Step-by-Step Purification Methodologies

Protocol A: Optimized Aqueous Workup for Crude Bromination Mixtures

This protocol is designed to chemically separate the target molecule from reaction byproducts before isolation.

  • Dilution: Dilute the crude reaction mixture (typically in DMF or DCM) with 3 to 4 volumes of Ethyl Acetate (EtOAc).

    • Causality: EtOAc lowers the density of the organic phase and reduces the dielectric constant, forcing polar byproducts out of the organic layer.

  • Reductive Quench: Wash the organic layer with 1 volume of saturated aqueous Na2S2O3.

    • Causality: Reduces residual Br2 and active hypobromite species to inert Br-, preventing downstream oxidation of the amine during solvent concentration[4].

  • Base Wash: Wash the organic layer with 2 volumes of saturated aqueous NaHCO3.

    • Causality: Deprotonates succinimide to its highly water-soluble sodium salt, ensuring complete removal from the organic layer[3].

  • Solvent Purge: Wash with 3 portions of 5% aqueous LiCl (if DMF/DMSO was used as the reaction solvent) or distilled water.

    • Causality: LiCl highly increases the ionic strength of the aqueous phase, creating an osmotic gradient that pulls polar aprotic solvents (like DMF) out of the EtOAc layer.

  • Drying: Wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude solid.

Protocol B: Recrystallization for High-Purity API Intermediates

Use this protocol to upgrade the purity of the crude solid obtained from Protocol A, specifically targeting over-brominated lipophilic impurities and trace color.

  • Dissolution: Dissolve the crude concentrated solid in a minimum volume of hot ethanol (EtOH) at 70°C.

  • Decolorization (Optional): Add 5% w/w activated carbon (Darco), stir for 10 minutes at 70°C, and filter hot through a pad of Celite.

    • Causality: The porous structure of activated carbon traps large, conjugated polymeric oxidation byproducts.

  • Anti-Solvent Addition: Add hot distilled water dropwise to the filtrate until the solution becomes slightly turbid (reaching the cloud point).

  • Controlled Crystallization: Allow the solution to cool slowly to room temperature, then transfer to an ice bath (0-5°C) for 2 hours.

    • Causality: Slow cooling prevents the entrapment of lipophilic over-brominated impurities within the crystal lattice of the target compound.

  • Isolation: Filter the resulting off-white crystals and wash with ice-cold 30% EtOH/water. Dry under vacuum to constant weight.

Purification Workflow Visualization

PurificationWorkflow N1 Crude Reaction Mixture (Post-NBS Bromination) N2 1. Na2S2O3 Wash (Quenches Active Br2) N1->N2 N3 2. Sat. NaHCO3 Wash (Removes Succinimide) N2->N3 N4 3. Mild Acid Wash (pH ~5) (Removes Unreacted Amine) N3->N4 N5 Organic Phase (Target Compound) N4->N5 Retain Organic Layer N6 4. Recrystallization (EtOH / Water) N5->N6 N7 Pure 4-Bromo-3-tert-butyl- 1H-pyrazol-5-amine N6->N7 Vacuum Filtration

Caption: Workflow for the purification of 4-bromo-3-tert-butyl-1H-pyrazol-5-amine.

References

  • Halogenations of 3-aryl-1H-pyrazol-5-amines Source: Beilstein Archives URL:[Link][2]

  • US7202257B2 - Anti-inflammatory medicaments Source: Google Patents URL:[1]

  • How to do workup after doing bromination with NBS? Source: ResearchGate URL:[Link][4]

Sources

Optimization

common pitfalls in the synthesis of halogenated pyrazoles

Welcome to the Technical Support Center for the synthesis and functionalization of halogenated pyrazoles. This guide is designed for medicinal chemists and process scientists troubleshooting regioselectivity, over-haloge...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and functionalization of halogenated pyrazoles. This guide is designed for medicinal chemists and process scientists troubleshooting regioselectivity, over-halogenation, and downstream cross-coupling failures.

Below, you will find field-proven troubleshooting modules, mechanistic insights, and validated protocols to optimize your synthetic workflows.

Module 1: Direct Electrophilic Halogenation Pitfalls

FAQ: "I am trying to synthesize a 3-halo or 5-halopyrazole via direct halogenation, but I keep isolating the 4-halo isomer or a complex mixture. Why is this happening?"

Mechanistic Causality: The pyrazole ring is a π-excessive heterocycle. Its inherent electronic distribution dictates that the C4 position is the most electron-rich and nucleophilic site on the ring[1]. Consequently, standard electrophilic aromatic substitution ( SE​Ar ) inherently favors attack at C4. If you are attempting to halogenate at C3 or C5 using standard reagents (e.g., NBS, Br2​ , Selectfluor) without blocking the C4 position, the reaction will overwhelmingly yield the 4-halo isomer or over-halogenated mixtures[1].

Troubleshooting Strategy: To achieve C3 or C5 regioselectivity, you must alter your synthetic logic:

  • For C5 Halogenation: Utilize a directed deprotonation-halogenation sequence. If the N1 position is protected or substituted, strong bases (like n-BuLi) can selectively deprotonate the C5 position, allowing for subsequent trapping with an electrophilic halogen source (e.g., NIS or I2​ )[2].

  • For C4 Halogenation (Optimization): If C4 is your intended target, avoid harsh conditions that cause polyhalogenation. Modern organocatalytic methods, such as using the organic dye Gallocyanine HG+ , can activate N-halosuccinimides via halogen-bonding, achieving complete C4-halogenation in minutes[3].

G start Target: Halogenated Pyrazole q1 Is C4 position open? start->q1 c4_halo Direct Electrophilic Halogenation (NBS/NCS/Selectfluor) Target -> C4 q1->c4_halo Yes (Electron-rich C4) q2 Are N1/C3/C5 substituted? q1->q2 No (C4 Blocked) c5_halo Directed Lithiation / Deprotonation Target -> C5 q2->c5_halo N1 Substituted c3_halo Pre-functionalized Building Blocks (Cyclocondensation) q2->c3_halo N-Unsubstituted or Complex

Decision matrix for selecting the appropriate pyrazole halogenation strategy.

Quantitative Data: C4-Halogenation Optimization
HalogenReagentCatalyst / ConditionsTypical YieldKey AdvantageRef
BromineNBSGallocyanine HG+ (15 min, RT)96%Extremely fast, mild, high yield[3]
FluorineSelectfluorMicrowave (1450 W, 0.5 h)60%Overcomes deactivation, rapid
IodineNISDeprotonation (Directed Lithiation)VariableForces C5 regioselectivity[2]
Validated Protocol: Gallocyanine-Catalyzed C4-Bromination

Self-validating step: The rapid color change and consumption of starting material within 15 minutes confirms catalytic turnover.

  • Equip a reaction vial with a magnetic stir bar.

  • Add the pyrazole substrate (1.0 equiv) and N-bromosuccinimide (NBS, 1.05 equiv).

  • Introduce the gallocyanine HG+ catalyst (5 mol%).

  • Add acetonitrile to achieve a 0.1 M concentration.

  • Stir the mixture at room temperature for exactly 15 minutes.

  • Monitor completion via LC-MS (look for the M+2 isotope pattern characteristic of mono-bromination).

  • Quench with aqueous sodium thiosulfate, extract with ethyl acetate, dry over Na2​SO4​ , and purify via flash chromatography.

Module 2: De Novo Synthesis via Cyclocondensation

FAQ: "When condensing fluorinated 1,3-diketones with methylhydrazine, my regioselectivity is poor, and the reaction stalls. What is happening?"

Mechanistic Causality: Fluorinated 1,3-diketones are highly electrophilic. In standard alcoholic solvents (like ethanol), they readily react with the solvent or ambient moisture to form highly stable hemiketals or hydrates. This acts as a "kinetic trap," stalling the reaction. Furthermore, the two electrophilic carbonyl centers have differing reactivities, leading to a mixture of 1,3- and 1,5-regioisomers under kinetic control[4].

Troubleshooting Strategy: Switch your solvent to a fluorinated alcohol, such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or 2,2,2-trifluoroethanol (TFE). These solvents dramatically increase regioselectivity[4]. They possess strong hydrogen-bond donating capabilities but are poor nucleophiles, which destabilizes the hydrate trap and funnels the intermediate hydrazone down the thermodynamic pathway to the desired pyrazole.

G diketone Fluorinated 1,3-Diketone hydrate Stable Hemiketal/Hydrate (Kinetic Trap) diketone->hydrate EtOH / H2O intermediate Hydrazone Intermediate diketone->intermediate + Hydrazine hydrate->intermediate Heat / HFIP Solvent hydrazine Aryl/Alkyl Hydrazine hydrazine->intermediate pyrazole Regioselective Pyrazole (Thermodynamic Product) intermediate->pyrazole Cyclodehydration

Kinetic vs. thermodynamic pathways in the cyclocondensation of fluorinated diketones.

Validated Protocol: Regioselective Cyclocondensation in HFIP

Self-validating step: The absence of the hydrate 1H NMR signal (~6.5 ppm) confirms the efficacy of the HFIP solvent system.

  • Dissolve the fluorinated 1,3-diketone (1.0 equiv) in HFIP to a concentration of 0.2 M.

  • Slowly add the substituted hydrazine (1.1 equiv) dropwise at 0 °C to control the initial exothermic hydrazone formation.

  • Warm the reaction mixture to room temperature, then heat to 60 °C for 4-12 hours.

  • Monitor the disappearance of the hydrazone intermediate via 19F NMR.

  • Concentrate the mixture under reduced pressure to remove HFIP (which can be recovered via distillation).

  • Purify the resulting pyrazole via recrystallization to isolate the thermodynamically favored regioisomer.

Module 3: Downstream Pitfalls - Dehalogenation in Cross-Coupling

FAQ: "During the Suzuki-Miyaura cross-coupling of my 4-bromo-1H-pyrazole, I am observing significant amounts of dehalogenated pyrazole instead of the coupled product. How do I prevent this?"

Mechanistic Causality: Halogenated pyrazoles—particularly those with an unprotected N-H or an amino group—are highly susceptible to base-promoted dehalogenation during palladium-catalyzed cross-coupling. Strong inorganic bases (like K2​CO3​ ) deprotonate the pyrazole ring. The resulting electron-rich anion can be protonated by the solvent at the C4 position, forming a tautomer that rapidly expels the halogen (e.g., as Br+ ) to rearomatize, yielding the dehalogenated side-product[5].

Troubleshooting Strategy:

  • Halogen Selection: Bromopyrazoles and chloropyrazoles exhibit superior reactivity and a significantly reduced propensity for dehalogenation compared to iodopyrazoles[5].

  • Catalyst & Base Tuning: Avoid standard Pd(OAc)2​ with strong bases. Instead, utilize a highly active pre-catalyst like XPhos Pd G2 . This accelerates the transmetalation and reductive elimination steps of the catalytic cycle, outcompeting the base-promoted dehalogenation pathway[5].

G halopyrazole Halogenated Aminopyrazole (e.g., 4-Bromo) base Strong Base (e.g., K2CO3) halopyrazole->base Deprotonation cross Suzuki-Miyaura Product (Desired) halopyrazole->cross Pd Catalyst + Boronic Acid (Weak Base / XPhos Pd G2) anion Deprotonated Pyrazole Anion base->anion tautomer Protonated 4-H Tautomer anion->tautomer + Solvent H+ dehalo Dehalogenated Pyrazole (Side Product) tautomer->dehalo Loss of Br+

Mechanism of base-promoted dehalogenation competing with Suzuki-Miyaura cross-coupling.

Quantitative Data: Base & Catalyst Effects on Dehalogenation
Catalyst SystemBaseSolventCross-Coupling YieldDehalogenation YieldRef
Pd(OAc)2​ / SPhos K2​CO3​ EtOH/ H2​O 18%High[5]
Pd(OAc)2​ KOAcTolueneLowPartial (61% SM recovered)[5]
XPhos Pd G2 K2​CO3​ EtOH/ H2​O 89% 8% [5]

References

  • Benchchem. "3-Chloro-4-iodo-1H-pyrazole".
  • Benchchem. "5-Iodo-1-(2-methoxyethyl)-1H-pyrazole".
  • ACS Publications. "Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent".
  • ElectronicsAndBooks / Heteroatom Chemistry. "Microwave-mediated pyrazole fluorinations using selectfluor".
  • ACS Publications. "Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles".
  • ACS Publications. "The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction".

Sources

Reference Data & Comparative Studies

Validation

High-Field vs. Benchtop NMR Analysis of 4-Bromo-3-tert-butyl-1H-pyrazol-5-amine: A Comparative Guide for Process Chemists

Executive Summary The compound 4-bromo-3-tert-butyl-1H-pyrazol-5-amine (CAS 110086-18-5) is a highly specialized halogenated building block widely utilized in the synthesis of potent pharmaceutical agents. Most notably,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-bromo-3-tert-butyl-1H-pyrazol-5-amine (CAS 110086-18-5) is a highly specialized halogenated building block widely utilized in the synthesis of potent pharmaceutical agents. Most notably, its structural derivatives form the core scaffold of doramapimod (BIRB796), a pan-p38 MAP kinase inhibitor designed to target the unique DFG-out inactive kinase conformation[1][2].

For process chemists and drug development professionals, the rapid and accurate structural verification of this intermediate is critical. This guide objectively compares two analytical platforms—400 MHz High-Field NMR and 80 MHz Benchtop NMR —and evaluates the mechanistic impact of solvent selection on spectral resolution.

Mechanistic Causality in NMR Structural Elucidation

To accurately characterize 4-bromo-3-tert-butyl-1H-pyrazol-5-amine, analysts must account for two primary physicochemical phenomena: chemical exchange and the heavy atom effect.

A. Solvent Causality: Hydrogen Bonding and Proton Exchange

The molecule possesses three exchangeable protons: two on the exocyclic amine (-NH₂) and one on the pyrazole ring (-NH).

  • In CDCl₃: These protons undergo rapid intermolecular chemical exchange. The exchange rate is faster than the NMR timescale, causing the signals to coalesce into a single, indistinguishable broad hump, or disappear into the baseline entirely.

  • In DMSO-d₆: Dimethyl sulfoxide acts as a potent hydrogen-bond acceptor. It strongly solvates the -NH₂ and -NH groups, drastically reducing their chemical exchange rates[3]. Consequently, the pyrazole -NH emerges as a distinct broad singlet downfield (>11.0 ppm), and the -NH₂ appears clearly in the mid-field region (~5.0–5.5 ppm).

B. The Heavy Atom Effect in ¹³C NMR

The introduction of a bromine atom at the C4 position fundamentally alters the local electronic environment. While halogens are electronegative, bromine's large, polarizable electron cloud induces a strong diamagnetic shielding effect on the attached carbon (the "heavy atom effect"). Instead of appearing in the typical aromatic region (~100–110 ppm for unsubstituted pyrazole C4), the C4-Br carbon is pushed significantly upfield to approximately 80–85 ppm [4].

Platform Comparison: High-Field vs. Benchtop NMR

Historically, structural verification required high-field superconducting magnets. However, 5 has recently emerged as a robust tool for real-time reaction monitoring, such as tracking the Knorr pyrazole cyclocondensation without the need for cost-prohibitive deuterated solvents[5][6].

  • 80 MHz Benchtop NMR: Ideal for at-line process monitoring. The massive 9-proton singlet of the tert-butyl group (~1.28 ppm) acts as an intense, easily quantifiable spectroscopic handle to track reaction kinetics and conversion rates[5][7].

  • 400 MHz High-Field NMR: Mandatory for definitive ¹³C structural elucidation. The pyrazole ring consists entirely of quaternary carbons (C3, C4, C5) which lack attached protons. These carbons exhibit long longitudinal relaxation times ( T1​ ) and weak Nuclear Overhauser Effect (NOE) enhancements, requiring the high sensitivity and dispersion of a 400+ MHz system.

Table 1: Expected Chemical Shifts (DMSO-d₆ vs. CDCl₃)
NucleusPositionDMSO-d₆ (ppm)CDCl₃ (ppm)MultiplicityCausality / Notes
¹H tert-Butyl (-CH₃)1.281.34Singlet (9H)Intense handle for benchtop quantification[3].
¹H Amine (-NH₂)~5.20VariableBroad Singlet (2H)Stabilized by DMSO H-bonding; broad/absent in CDCl₃.
¹H Pyrazole (-NH)~11.80VariableBroad Singlet (1H)Highly solvent and concentration dependent.
¹³C tert-Butyl (-CH₃)~29.5~29.8Primary CRapid rotation averages the three methyl groups.
¹³C tert-Butyl (C-quat)~31.2~31.5Quaternary CLong T1​ relaxation time.
¹³C Pyrazole (C4-Br)~82.0~83.5Quaternary CShielded due to Bromine heavy atom effect[4].
¹³C Pyrazole (C3-tBu)~143.0~144.5Quaternary CDeshielded by adjacent nitrogen and alkyl group.
¹³C Pyrazole (C5-NH₂)~153.0~154.0Quaternary CHighly deshielded by the adjacent amine group.
Table 2: Performance Metrics for Pyrazole Analysis
Metric80 MHz Benchtop NMR400 MHz High-Field NMR
Primary Use Case At-line reaction monitoring / KineticsFinal structural verification / Impurity profiling
Resolution (Line Width) < 0.5 Hz< 0.1 Hz
Limit of Detection (LOD) ~10–50 mM< 1 mM
¹³C Quaternary Detection Poor (Requires highly concentrated samples)Excellent (Standard overnight acquisition)
Cryogen Requirements None (Permanent NdFeB magnet)Liquid Helium & Liquid Nitrogen

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols incorporate self-validating feedback loops.

Protocol A: High-Resolution ¹³C NMR Acquisition (400 MHz)

Objective: Resolve the long-relaxing quaternary carbons (C3, C4, C5).

  • Sample Preparation: Dissolve exactly 50 mg of 4-bromo-3-tert-butyl-1H-pyrazol-5-amine in 0.6 mL of DMSO-d₆. Causality: High concentration is mandatory for ¹³C NMR to achieve a sufficient Signal-to-Noise (S/N) ratio for quaternary carbons.

  • Internal Referencing: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS). Set the TMS peak to exactly 0.00 ppm to validate the chemical shift axis.

  • Locking and Shimming: Lock onto the deuterium signal of DMSO. Perform gradient shimming until the lock level stabilizes. Validation: Check the residual DMSO-d₆ pentet at 39.52 ppm; the peaks must be sharp and symmetrical.

  • Acquisition Parameters:

    • Flip Angle: Use a 30° pulse (zg30). Causality: A 30° flip angle allows for faster longitudinal ( T1​ ) relaxation between scans compared to a 90° pulse, preventing the saturation of the C3, C4, and C5 quaternary carbons.

    • Relaxation Delay (D1): Set to 2.0 seconds.

    • Scans (NS): Minimum 1024 scans.

Protocol B: At-Line Reaction Monitoring (80 MHz Benchtop)

Objective: Track the bromination of 3-tert-butyl-1H-pyrazol-5-amine.

  • Sampling: Extract 0.5 mL directly from the reaction vessel. Filter through a 0.22 µm PTFE syringe filter to remove particulate matter that could distort magnetic homogeneity.

  • Solvent Suppression (Optional): If operating in non-deuterated reaction solvents (e.g., DMF or Ethanol), apply a presaturation pulse sequence (zgpr) targeting the dominant solvent frequency[5][6].

  • Acquisition: Acquire 16 scans of ¹H NMR.

  • Kinetic Validation: Integrate the tert-butyl singlet of the starting material versus the tert-butyl singlet of the brominated product. The sum of these integrations must remain constant across timepoints to validate mass balance.

Decision Workflow Visualization

The following diagram maps the logical workflow for selecting the appropriate solvent and instrumental platform based on the analytical requirement.

NMR_Workflow Start 4-Bromo-3-tert-butyl- 1H-pyrazol-5-amine Solvent Solvent Selection Start->Solvent DMSO DMSO-d6 (Resolves NH/NH2) Solvent->DMSO Preferred CDCl3 CDCl3 (Rapid Exchange) Solvent->CDCl3 Alternative Platform Instrument Platform DMSO->Platform CDCl3->Platform Benchtop 80 MHz Benchtop (Reaction Monitoring) Platform->Benchtop HighField 400 MHz High-Field (Structural Elucidation) Platform->HighField Data1H 1H NMR: t-Butyl Singlet (~1.3 ppm) Benchtop->Data1H High S/N for t-Bu HighField->Data1H Data13C 13C NMR: C4-Br Shielding (~85 ppm) HighField->Data13C Resolves Quaternary C

Logical workflow for the NMR structural verification of 4-bromo-3-tert-butyl-1H-pyrazol-5-amine.

References

  • Benchchem. "3-Tert-butyl-4-(2-methylpropyl)-1H-pyrazol-5-amine | Benchchem".
  • MDPI. "Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib...".
  • ResearchGate. "(PDF) Benchtop 19F NMR Spectroscopy optimized Knorr pyrazole synthesis of Celecoxib and Mavacoxib...".
  • ACS Omega. "Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy Provides Mechanistic Insight into the Biginelli Condensation...".
  • Google Patents. "US7202257B2 - Anti-inflammatory medicaments".
  • NIH PMC. "Design, Synthesis and Biological Evaluation of Novel Substituted N,N′-Diaryl ureas as Potent p38 Inhibitors".
  • Selleck Chemicals. "Doramapimod (BIRB 796) | p38 MAPK Inhibitor".
  • ACS Publications. "Role of Molecular Interactions and Protein Rearrangement in the Dissociation Kinetics of p38α MAP Kinase Type-I/II/III Inhibitors".

Sources

Comparative

A Comparative Guide to the Reactivity of Bromo- and Iodo-Pyrazoles in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction: The Privileged Pyrazole Scaffold and the Strategic Role of Halogenation The pyrazole nucleus is a cornerstone of modern medicinal chemistry, f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Pyrazole Scaffold and the Strategic Role of Halogenation

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of a multitude of blockbuster drugs and agrochemicals. Its unique electronic properties and ability to participate in hydrogen bonding have cemented its status as a "privileged scaffold." The functionalization of this five-membered heterocycle is therefore a critical endeavor in the discovery and development of new chemical entities. Among the various strategies for pyrazole elaboration, the introduction of a halogen atom at the C4 or other positions opens a gateway to a vast chemical space via transition-metal-catalyzed cross-coupling reactions and other transformations.

This guide provides an in-depth comparative analysis of the two most commonly employed halogens in this context: bromine and iodine. The choice between a bromo- or iodo-pyrazole is a strategic decision that significantly impacts reaction efficiency, selectivity, and overall synthetic design. Here, we will dissect the nuances of their reactivity, supported by experimental data and mechanistic insights, to empower researchers to make informed decisions in their synthetic campaigns.

The Foundation of Reactivity: Carbon-Halogen Bond Dissociation Energies

The fundamental difference in the reactivity of bromo- and iodo-pyrazoles in many transformations, particularly in palladium-catalyzed cross-coupling reactions, is rooted in the disparity of their carbon-halogen (C-X) bond dissociation energies (BDEs). The C-I bond is inherently weaker and more readily cleaved than the C-Br bond. This translates to a general reactivity trend of I > Br , a principle that dictates the choice of reaction conditions and often, the feasibility of a desired transformation.[1]

However, this is not a universally absolute rule. The electronic nature of the pyrazole ring, steric hindrance, the choice of catalyst and ligands, and the specific reaction mechanism at play can all modulate this inherent reactivity, sometimes leading to unexpected outcomes.

Comparative Reactivity in Key Transformations

Palladium-Catalyzed Cross-Coupling Reactions: A Synthetic Workhorse

Palladium-catalyzed cross-coupling reactions are arguably the most powerful tools for the functionalization of halo-pyrazoles. The initial and often rate-determining step in these catalytic cycles is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[2] The lower BDE of the C-I bond in iodo-pyrazoles facilitates this step, generally leading to faster reaction rates and the ability to employ milder reaction conditions compared to their bromo-counterparts.[1]

Generalized Catalytic Cycle for Cross-Coupling Reactions

G pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X (Halo-pyrazole) pd_complex R-Pd(II)(X)L_n oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diorgano_pd R-Pd(II)(R')L_n transmetalation->diorgano_pd organometallic R'-M organometallic->transmetalation reductive_elimination Reductive Elimination diorgano_pd->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' reductive_elimination->product

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura reaction, which forges a C-C bond between a halide and a boronic acid or ester, is a widely used transformation. While iodo-pyrazoles are generally more reactive, this heightened reactivity can sometimes be a double-edged sword, leading to a higher propensity for dehalogenation, an undesired side reaction that results in the formation of the corresponding unsubstituted pyrazole.[3] Consequently, bromo-pyrazoles can, in certain instances, provide higher isolated yields of the desired coupled product.[3]

HalogenRelative ReactivityTypical Yield Range (%)Key Considerations
Iodo Highest85-95%Most reactive, but can be prone to dehalogenation side reactions.[4]
Bromo High80-93%Generally provides a good balance of reactivity and stability.[4]

Experimental Protocol: Suzuki-Miyaura Coupling of Unprotected 4-Bromopyrazole [5]

  • To an oven-dried reaction vessel, add 4-bromopyrazole (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 - 2.0 mmol, 1.5 - 2.0 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Seal the vessel with a septum and replace the atmosphere with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.

  • Add the palladium pre-catalyst (e.g., XPhos Pd G2, 6-7 mol%).

  • To the solid mixture, add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Stir the reaction mixture vigorously and heat to 100 °C in a preheated oil bath.

  • Monitor the reaction progress by TLC or LC-MS (typically complete within 24 hours).

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite, and wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

In the Heck reaction, an aryl or vinyl halide is coupled with an alkene. The available data suggests that 4-iodopyrazoles are efficient substrates for this transformation, generally proceeding under standard conditions.[3] The coupling of 4-bromopyrazoles can be more challenging, often necessitating higher temperatures, longer reaction times, or more sophisticated and active catalyst systems to achieve comparable yields.[3]

HalogenRelative ReactivityTypical Yield Range (%)Key Considerations
Iodo HighGood to ExcellentGenerally proceeds efficiently under standard Heck conditions.[3]
Bromo ModerateModerateMay require more forcing conditions or specialized catalyst systems.[3]

Experimental Protocol: Heck Coupling of a 4-Iodopyrazole Derivative [6]

  • In a flask equipped with a magnetic stir bar and a reflux condenser, add the 4-iodopyrazole derivative (1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), and a suitable ligand (e.g., tri(o-tolyl)phosphine, 4-10 mol%) if necessary.

  • Add a base, such as triethylamine (Et₃N, 2.0-3.0 equiv).

  • Add an anhydrous solvent, such as N,N-dimethylformamide (DMF).

  • Add the alkene coupling partner (1.2-1.5 equiv).

  • Seal the flask and heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent in vacuo.

  • Purify the residue by column chromatography.

The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne. Similar to the Heck reaction, the greater reactivity of the C-I bond makes 4-iodopyrazole a more facile substrate for this transformation compared to 4-bromopyrazole, generally providing high yields under mild conditions.[3]

HalogenRelative ReactivityTypical Yield Range (%)Key Considerations
Iodo Highest70-90%The most commonly used and reactive halide for this transformation.[7]
Bromo Moderate50-80%Less reactive than iodo-pyrazoles, may require higher temperatures.[7]

Experimental Protocol: Sonogashira Coupling of a 4-Iodopyrazole Derivative [8]

  • A mixture of the iodopyrazole (1.0 equiv), terminal alkyne (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%) in a suitable solvent (e.g., triethylamine) is stirred under an inert atmosphere at room temperature.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure.

  • The residue is then purified by column chromatography to afford the desired product.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The choice between a bromo- and iodo-pyrazole in this reaction is nuanced and highly dependent on the nature of the amine coupling partner and the specific catalytic system employed. For amines lacking a β-hydrogen, palladium-catalyzed amination of 4-bromo-1-tritylpyrazole has been shown to be more effective than the corresponding iodo- or chloro-derivatives.[9][10] Conversely, for alkylamines possessing a β-hydrogen, where β-hydride elimination is a potential side reaction with palladium catalysts, copper-catalyzed C-N coupling of 4-iodo-1H-1-tritylpyrazole is more effective.[9][10]

HalogenCatalyst SystemAmine TypeRelative ReactivityTypical Yield Range (%)
Iodo CuIWith β-hydrogensHighestGood
Bromo Pd(dba)₂/tBuDavePhosLacking β-hydrogensHighest60-90%
Iodo Pd(dba)₂/tBuDavePhosLacking β-hydrogensLowerLow

Catalyst Selection for Buchwald-Hartwig Amination

G start Amine Substrate decision Contains β-hydrogens? start->decision pd_catalyst Pd(dba)₂ / tBuDavePhos with 4-Bromo-pyrazole decision->pd_catalyst No cu_catalyst CuI with 4-Iodo-pyrazole decision->cu_catalyst Yes pd_path No cu_path Yes

Caption: Decision workflow for catalyst selection in the Buchwald-Hartwig amination of halo-pyrazoles.

Experimental Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination (for amines lacking β-hydrogens) [11]

  • To an oven-dried Schlenk tube or microwave vial under an inert atmosphere, add the 4-bromo-1-tritylpyrazole (1.0 equiv), Pd(dba)₂, tBuDavePhos, and a base such as potassium tert-butoxide (KOtBu).

  • Evacuate and backfill the vessel with the inert gas three times.

  • Add the anhydrous, degassed solvent (e.g., xylene or toluene) via syringe, followed by the amine.

  • Seal the vessel and heat the reaction mixture to 90-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent, and quench with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Experimental Protocol: Copper-Catalyzed Buchwald-Hartwig Amination (for amines with β-hydrogens) [11]

  • In an oven-dried Schlenk tube under an inert atmosphere, combine the 4-iodo-1-tritylpyrazole, CuI, and KOtBu.

  • Evacuate and backfill the tube with inert gas three times.

  • Add anhydrous DMF, the amine, and a ligand such as 2-isobutyrylcyclohexanone via syringe.

  • Seal the tube and heat the reaction mixture to 100-120 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Filter the mixture through a pad of Celite to remove insoluble copper salts.

  • Separate the organic layer from the filtrate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel.

The Negishi coupling, which involves the reaction of an organozinc reagent with an organic halide, is a versatile C-C bond-forming reaction. Iodo-pyrazoles are suitable substrates for Negishi couplings, and this has been utilized in the synthesis of complex pyrazole derivatives.[12][13] While direct comparative studies with bromo-pyrazoles are less common in the literature, the general reactivity trend suggests that iodo-pyrazoles would react under milder conditions. However, bromo-pyrazoles are also known to be effective coupling partners in Negishi reactions.[14]

Halogen-Metal Exchange

Halogen-metal exchange is a powerful method for the synthesis of pyrazole-based organometallic reagents, which can then be trapped with various electrophiles. The rate of this exchange typically follows the trend I > Br > Cl , in line with the polarizability of the halogen and the strength of the C-X bond.[15] This means that the lithium-halogen exchange of an iodo-pyrazole will generally be much faster and occur at lower temperatures than that of a bromo-pyrazole. This difference in reactivity can be exploited for selective functionalization in poly-halogenated systems.

General Reactivity Trend in Halogen-Metal Exchange

G iodo Iodo-pyrazole bromo Bromo-pyrazole iodo->bromo Faster chloro Chloro-pyrazole bromo->chloro Faster

Caption: Relative rates of halogen-metal exchange for halo-pyrazoles.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) on electron-deficient heterocyclic systems like pyrazoles is an important transformation. In contrast to palladium-catalyzed reactions, the reactivity order for SNAr is often reversed, with fluoro and chloro derivatives being more reactive than their bromo and iodo counterparts. This is because the rate-determining step is typically the initial nucleophilic attack to form a Meisenheimer complex, which is stabilized by more electronegative halogens.[9] However, the leaving group ability of the halide also plays a role, which follows the trend I > Br > Cl > F. The overall reactivity is a balance of these two factors. For pyrazoles, which are considered electron-rich heterocycles, SNAr reactions are generally less facile unless activated by strongly electron-withdrawing groups.

Synthesis of Bromo- and Iodo-Pyrazole Precursors

The accessibility of the starting halo-pyrazoles is a crucial consideration. A variety of methods exist for their synthesis.

Bromination:

  • Direct Bromination: Pyrazoles can be directly brominated using reagents like N-bromosuccinimide (NBS) or bromine.[4][16]

  • One-Pot Syntheses: Several one-pot procedures have been developed for the synthesis of 4-bromopyrazoles from 1,3-dicarbonyl compounds, hydrazines, and a bromine source.[4][16]

Iodination:

  • Direct Iodination: N-iodosuccinimide (NIS) and iodine in the presence of an oxidizing agent are commonly used for the direct iodination of pyrazoles.[17]

  • Condensation/Iodination Sequence: 4-Iodopyrazoles can be synthesized through a condensation reaction followed by an in-situ iodination.[17]

Conclusion: A Strategic Choice

The decision to use a bromo- or iodo-pyrazole is a strategic one that should be guided by the specific transformation being performed, the nature of the coupling partners, and practical considerations such as cost and availability.

  • Iodo-pyrazoles are generally the more reactive partners in palladium-catalyzed cross-coupling reactions, often allowing for milder conditions and shorter reaction times. They are also the preferred substrates for copper-catalyzed aminations with β-hydrogen-containing amines and for rapid halogen-metal exchange. However, their higher reactivity can sometimes lead to undesired side reactions like dehalogenation, and they are typically more expensive than their bromo-counterparts.

  • Bromo-pyrazoles offer a good balance of reactivity and stability. They are often less prone to dehalogenation in Suzuki-Miyaura couplings and can be more effective in certain palladium-catalyzed Buchwald-Hartwig aminations. While they may require more forcing conditions in some reactions, their lower cost and greater stability can make them a more practical choice for large-scale synthesis.

By understanding the underlying principles of their reactivity and leveraging the wealth of available synthetic protocols, researchers can strategically employ both bromo- and iodo-pyrazoles to efficiently construct complex molecular architectures and accelerate the pace of drug discovery and development.

References

  • A Comparative Guide to the Synthetic Utility of 4-Iodopyrazole and 4-Bromopyrazole - Benchchem. (URL not available)
  • Barros, H. J. V., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(17), 5643. [Link]

  • Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazole Deriv
  • Technical Support Center: Suzuki Coupling Reactions of 4-Bromopyrazoles - Benchchem. (URL not available)
  • Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 237-241. [Link]

  • A Comparative Guide to the Reactivity of 3-Chloro-2-pyrazinamine and Other Halopyrazines - Benchchem. (URL not available)
  • Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. ResearchGate. [Link]

  • (This reference was not explicitly cited in the text but was used for general knowledge.)
  • Application Notes and Protocols: 4-Iodopyrazole in Catalysis - Benchchem. (URL not available)
  • (This reference was not explicitly cited in the text but was used for general knowledge.)
  • Lee, J. H., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4683. [Link]

  • (This reference was not explicitly cited in the text but was used for general knowledge.)
  • Leroy, J. (2014). A Study of Negishi Cross-Coupling Reactions with Benzylzinc Halides To Prepare Original 3-Ethoxypyrazoles. R Discovery. [Link]

  • (This reference was not explicitly cited in the text but was used for general knowledge.)
  • (This reference was not explicitly cited in the text but was used for general knowledge.)
  • Jana, R., et al. (2019). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ACS Catalysis, 9(1), 374-385. [Link]

  • A Comparative Guide to the Reactivity of 4-Halo-pyrazoles in Cross-Coupling Reactions - Benchchem. (URL not available)
  • Langer, P., et al. (2012). A Study of Negishi Cross-Coupling Reactions with Benzylzinc Halides To Prepare Original 3-Ethoxypyrazoles. The Journal of Organic Chemistry, 77(23), 10834-10845. [Link]

  • (This reference was not explicitly cited in the text but was used for general knowledge.)
  • Negishi Coupling. Organic Chemistry Portal. [Link]

  • (This reference was not explicitly cited in the text but was used for general knowledge.)
  • (This reference was not explicitly cited in the text but was used for general knowledge.)
  • (This reference was not explicitly cited in the text but was used for general knowledge.)
  • Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Redalyc. [Link]

  • Metal–halogen exchange. Wikipedia. [Link]

  • (This reference was not explicitly cited in the text but was used for general knowledge.)
  • (This reference was not explicitly cited in the text but was used for general knowledge.)
  • Application Notes and Protocols for Heck Coupling Reactions Involving 4-Iodobenzyl Alcohol - Benchchem. (URL not available)
  • A Comparative Guide to the Reactivity of Bromo- vs. Iodo-Aromatic Compounds in Cross-Coupling Reactions - Benchchem. (URL not available)

Sources

Validation

Regiochemistry in Drug Design: A Comparative Guide to the Biological Activity of Pyrazole Isomers

The pyrazole ring is a privileged scaffold in medicinal chemistry, serving as the core structural motif for numerous FDA-approved therapeutics. However, the synthesis of substituted pyrazoles—particularly from unsymmetri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The pyrazole ring is a privileged scaffold in medicinal chemistry, serving as the core structural motif for numerous FDA-approved therapeutics. However, the synthesis of substituted pyrazoles—particularly from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines—frequently yields a mixture of regioisomers (e.g., 1,3- vs. 1,5-disubstituted pyrazoles)[1].

For drug development professionals, isolating and independently evaluating these regioisomers is not merely a matter of chemical purity; it is a fundamental requirement for target engagement. Regioisomers exhibit drastically different spatial geometries, which directly dictate their pharmacological profiles, toxicological liabilities, and physical properties[1]. This guide objectively compares the biological performance of pyrazole regioisomers, utilizing the classic Cyclooxygenase-2 (COX-2) inhibition paradigm, and provides self-validating experimental protocols for their synthesis and evaluation.

The Mechanistic Basis of Isomer-Specific Target Engagement

To understand why pyrazole regioisomers exhibit divergent biological activities, we must examine the causality of receptor-ligand binding. The spatial orientation of pendant aromatic rings on the pyrazole core determines whether a molecule can successfully mimic the natural substrate of a target enzyme.

In the context of COX-2 inhibitors, the forces the two aromatic rings into an adjacent, non-planar conformation[2]. This specific topological arrangement mimics the cis-double bond hairpin turn of arachidonic acid (the natural substrate). Furthermore, the 1,5-geometry projects the critical sulfonamide (or sulfonylmethyl) pharmacophore directly into a COX-2 specific side pocket, enabling essential hydrogen bonding interactions with residues His90, Gln192, and Arg513 [3].

Conversely, the 1,3-diarylpyrazole isomer separates the aromatic rings, resulting in an extended, linear geometry. This conformation sterically clashes with the COX-2 hydrophobic channel and fails to align the sulfonamide group with the Arg513 binding site, rendering the 1,3-isomer biologically inactive against this specific target[2].

G AA Arachidonic Acid (Natural Substrate) COX2 COX-2 Active Site (Arg513, His90, Gln192) AA->COX2 Binds Active High Affinity Binding (Potent Inhibition) COX2->Active 1,5-Isomer Inactive Steric Clash / No Binding (Inactive) COX2->Inactive 1,3-Isomer Iso15 1,5-Diarylpyrazole (Adjacent Aryl Rings) Iso15->COX2 Mimics cis-double bond Iso13 1,3-Diarylpyrazole (Separated Aryl Rings) Iso13->COX2 Linear geometry mismatch

Diagram 1: Mechanistic logic of how pyrazole regiochemistry dictates COX-2 active site engagement.

Comparative Biological Activity: The COX-2 Paradigm

The most authoritative demonstration of pyrazole isomer activity divergence is found in the development of Celecoxib (SC-58635). Extensive structure-activity relationship (SAR) studies revealed that the 1,5-diarylpyrazole scaffold is an exceptionally potent and selective COX-2 inhibitor, whereas its 1,3-regioisomer counterpart is entirely devoid of both COX-1 and COX-2 inhibitory activity[2][4].

Table 1: In Vitro Cyclooxygenase Inhibition by Pyrazole Regioisomers
Compound DesignationRegiochemistryCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Biological Status
Celecoxib (SC-58635) 1,5-diarylpyrazole15.00.04375Highly Active (FDA Approved)
SC-58125 1,3-isomer 1,3-diarylpyrazole>100>100N/AInactive (Fails to bind)
Compound 20 (Carboxamide) 1,5-diarylpyrazole>500.82>60Active (Dual COX-2/sEH inhibitor)
Compound 40 (Morpholine hybrid) 1,5-diarylpyrazoleN/A8.16N/AActive (Anticancer/COX-2)

Data synthesized from foundational SAR studies by and recent hybrid molecule evaluations[2][3][5].

Target-Dependent Reversals (Beyond COX-2)

It is critical to note that the "1,5-isomer is active, 1,3-isomer is inactive" rule is strictly target-dependent . For example, in the development of, researchers found the exact opposite: the 5-aryl regioisomer was completely inactive in LDHA assays, making its formation during synthesis highly undesired[6]. This underscores the necessity of isolating and testing both isomers during early drug discovery.

Experimental Workflows & Protocols

To ensure scientific integrity, the evaluation of pyrazole isomers requires a self-validating experimental loop: regioselective synthesis, rigorous structural assignment via 2D-NMR, and controlled biological assays.

G Start 1,3-Diketone + Arylhydrazine Condensation Cyclocondensation (EtOH, Reflux) Start->Condensation Mixture Regioisomer Mixture (1,3- and 1,5-pyrazoles) Condensation->Mixture Separation Flash Chromatography & Fractional Crystallization Mixture->Separation Iso15 Pure 1,5-Isomer Separation->Iso15 Iso13 Pure 1,3-Isomer Separation->Iso13 NMR 2D-NOESY NMR Structural Validation Assay In Vitro COX-2/COX-1 Fluorometric Assay NMR->Assay Validated Compounds Iso15->NMR Iso13->NMR Data IC50 Determination & Selectivity Index Assay->Data

Diagram 2: Self-validating experimental workflow for the synthesis, isolation, and biological testing of pyrazole isomers.

Protocol 1: Synthesis and Chromatographic Resolution

Causality: The Knorr pyrazole synthesis inherently produces mixtures because both carbonyl carbons of the 1,3-diketone are electrophilic, and both nitrogens of the hydrazine are nucleophilic[1]. We must force separation using silica gel chromatography based on subtle dipole moment differences.

  • Condensation: Dissolve the unsymmetrical 1,3-diketone (1.0 eq) and the substituted arylhydrazine hydrochloride (1.1 eq) in anhydrous ethanol.

  • Reflux: Heat the mixture to reflux for 12–16 hours. Monitor the disappearance of the starting diketone via TLC (Hexane:EtOAc 7:3).

  • Workup: Concentrate the solvent in vacuo, neutralize with saturated NaHCO₃, and extract with dichloromethane (3x). Dry the organic layer over MgSO₄.

  • Resolution: Load the crude mixture onto a silica gel column. Elute with a shallow gradient of Hexane/Ethyl Acetate (e.g., 95:5 to 80:20).

  • Validation Checkpoint: The 1,5-diarylpyrazole is typically less polar and elutes first. Confirm the purity of both isolated fractions via LC-MS (>95% purity required before biological testing)[2][6].

Protocol 2: Structural Assignment via 2D-NOESY NMR

Causality: 1D ¹H-NMR is insufficient to definitively assign pyrazole regiochemistry due to overlapping aromatic signals. 2D-NOESY (Nuclear Overhauser Effect Spectroscopy) is mandatory because it detects spatial proximity (< 5 Å) between protons, revealing the true geometry[7].

  • Dissolve the purified isomer in CDCl₃ or DMSO-d₆.

  • Acquire a standard 1D ¹H-NMR to identify the pyrazole C4-H proton (typically a singlet around 6.5–7.0 ppm).

  • Acquire a 2D-NOESY spectrum with a mixing time of 300–500 ms.

  • Validation Checkpoint:

    • 1,5-Isomer Confirmation: Look for a strong NOE cross-peak between the N-aryl ortho-protons and the pyrazole C4-H proton.

    • 1,3-Isomer Confirmation: This cross-peak will be absent, as the N-aryl group is spatially distant from the C4-H proton[7].

Protocol 3: In Vitro COX-2 Inhibition Assay

Causality: To prove the biological divergence, we measure the ability of the isomers to prevent the oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) during the reduction of prostaglandin G2 to prostaglandin H2 by the COX enzyme.

  • Preparation: Prepare a 10 mM stock of the validated 1,5- and 1,3-isomers in DMSO. Create a 10-point serial dilution (100 µM down to 1 nM).

  • Incubation: In a 96-well plate, combine 150 µL assay buffer (100 mM Tris-HCl, pH 8.0), 10 µL heme, 10 µL recombinant human COX-2 (or COX-1 for selectivity profiling), and 10 µL of the inhibitor dilution. Incubate at 25°C for 15 minutes.

  • Reaction Initiation: Add 10 µL of a colorimetric substrate (e.g., TMPD) and 10 µL of arachidonic acid to initiate the reaction.

  • Measurement: Read the absorbance at 590 nm continuously for 5 minutes using a microplate reader.

  • Validation Checkpoint: Include Celecoxib as a positive control (expected IC₅₀ ~0.04 µM) and a DMSO vehicle as a negative control (0% inhibition). Calculate the IC₅₀ using non-linear regression (four-parameter logistic curve).

References

  • Penning, T. D., et al. "Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib)." Journal of Medicinal Chemistry, ACS Publications, 1997.[Link]

  • "Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents: A Review of Novel Synthesized Scaffolds Having Anticancer and COX-2 Inhibitory Potentialities." Molecules, MDPI, 2022.[Link]

  • "Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties." Journal of Medicinal Chemistry, PMC, 2021.[Link]

  • "Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives." Molecules, PMC, 2021.[Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.